1-(4-Chlorobenzyl)-2-thiourea
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHPDONOCLCOOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394631 | |
| Record name | 1-(4-Chlorobenzyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24827-37-0 | |
| Record name | 1-(4-Chlorobenzyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-(4-Chlorobenzyl)-2-thiourea from 4-chlorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-(4-Chlorobenzyl)-2-thiourea, a molecule of interest in medicinal chemistry and drug development, starting from 4-chlorobenzylamine. This document provides a comprehensive overview of a reliable synthetic methodology, including a detailed experimental protocol, quantitative data, and workflow visualizations to support research and development efforts.
Introduction
Thiourea derivatives are a significant class of compounds in organic and medicinal chemistry due to their wide range of biological activities. The structural motif of N-substituted thioureas is present in numerous pharmacologically active molecules. This guide focuses on the preparation of this compound, outlining a robust and reproducible synthetic route accessible in a standard laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound from 4-chlorobenzylamine can be efficiently achieved through the reaction of the corresponding amine hydrochloride with a thiocyanate salt. This method provides a straightforward and high-yielding route to the desired product. The overall reaction is depicted below:
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
3.1. Materials and Reagents
-
4-Chlorobenzylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonium Thiocyanate (NH₄SCN)
-
Ethanol
-
Benzene
-
Deionized Water
-
Decolorizing Carbon
3.2. Equipment
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle or steam bath
-
Mechanical stirrer
-
Büchner funnel and filter flask
-
Beakers and other standard laboratory glassware
-
Melting point apparatus
3.3. Synthetic Procedure
-
Formation of the Amine Hydrochloride: In a 500-mL round-bottom flask, suspend 4-chlorobenzylamine (0.1 mol, 14.16 g) in 300 mL of warm water. While stirring, add concentrated hydrochloric acid (0.11 mol, approximately 9.2 mL) to form a clear solution of 4-chlorobenzylamine hydrochloride.
-
Reaction with Ammonium Thiocyanate: To the solution from the previous step, add ammonium thiocyanate (0.11 mol, 8.37 g).
-
Reflux: Fit the flask with a reflux condenser and heat the mixture on a steam bath or with a heating mantle. A gentle reflux should be maintained.
-
Evaporation: After the initial heating, evaporate the reaction mixture to dryness. This can be achieved by continued heating on the steam bath, preferably with a gentle stream of air directed over the surface of the liquid.
-
Further Heating: Once a dry, grayish-white residual powder is obtained, continue heating the solid on the steam bath for an additional 4-5 hours to ensure the completion of the reaction.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Add 300 mL of water to the solid residue and warm the suspension to approximately 70°C with stirring.
-
Cool the mixture to 35°C and filter the crude product using a Büchner funnel.
-
-
Purification:
-
Dissolve the crude this compound in a minimal amount of hot absolute ethanol.
-
Add a small amount of decolorizing carbon and boil the solution for a few minutes.
-
Filter the hot solution to remove the carbon.
-
To the hot filtrate, add hot benzene until turbidity is observed, and then allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Chlorobenzylamine | |
| Molecular Formula | C₇H₈ClN | |
| Molecular Weight | 141.60 g/mol | |
| Reagents | ||
| Ammonium Thiocyanate | NH₄SCN | |
| Molecular Weight | 76.12 g/mol | |
| Hydrochloric Acid (conc.) | HCl | |
| Product | This compound | |
| Molecular Formula | C₈H₉ClN₂S | |
| Molecular Weight | 200.69 g/mol | |
| Melting Point | 142-144 °C | [1] |
| Appearance | White to yellow crystalline powder | |
| Reaction Conditions | ||
| Solvent | Water | |
| Temperature | Reflux, then heating of solid | |
| Reaction Time | 1 hour (reflux) + 4-5 hours (solid) | Adapted from a general procedure[2] |
| Expected Yield | 50-70% (typical for this method) | Based on similar reported syntheses[2] |
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.
5.1. Infrared (IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the thiourea moiety.
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N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
N-H bending: A band around 1620 cm⁻¹.
-
C-N stretching: Bands in the 1400-1500 cm⁻¹ region.
-
C=S stretching (Thioamide II band): A characteristic band around 1300-1400 cm⁻¹.
-
C-Cl stretching: A band in the region of 700-800 cm⁻¹.
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorobenzyl group, the methylene protons (-CH₂-), and the protons of the thiourea (-NH- and -NH₂). The aromatic protons will likely appear as two doublets in the range of 7.2-7.5 ppm. The methylene protons should appear as a singlet or a doublet (if coupled to the NH) around 4.5-5.0 ppm. The NH and NH₂ protons will appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methylene carbon, and the thiocarbonyl carbon (C=S). The thiocarbonyl carbon is expected to have a chemical shift in the range of 180-190 ppm.
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Step-by-step experimental workflow.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound from 4-chlorobenzylamine. The presented methodology is based on established and reliable chemical transformations, offering a clear pathway for researchers in the field of medicinal and organic chemistry to access this valuable compound. The inclusion of quantitative data and workflow diagrams aims to facilitate the successful replication and adaptation of this synthesis in a laboratory setting.
References
An In-depth Technical Guide to 1-(4-Chlorobenzyl)-2-thiourea (CAS: 24827-37-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 1-(4-Chlorobenzyl)-2-thiourea. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Properties and Physicochemical Data
This compound is a substituted thiourea derivative with potential applications in various research areas due to the versatile chemical nature of the thiourea moiety. The presence of a 4-chlorobenzyl group is expected to influence its lipophilicity and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24827-37-0 | [1] |
| Molecular Formula | C₈H₉ClN₂S | |
| Molecular Weight | 200.69 g/mol | N/A |
| Appearance | White to yellow crystalline powder | [2] |
| Melting Point | 142-144 °C | [1] |
| Purity | ≥98% | [2] |
| Storage | Room temperature, in a dry, well-sealed container | [2] |
| Solubility | Soluble in polar organic solvents.[1] | N/A |
Note: Some data is based on supplier information and may not be from peer-reviewed studies.
Synthesis and Characterization
The synthesis of N-substituted thioureas can be achieved through several established methods. A common and effective approach involves the reaction of an appropriate isothiocyanate with a primary amine. For this compound, this would involve the reaction of 4-chlorobenzyl isothiocyanate with ammonia, or the reaction of 4-chlorobenzyl amine with a thiocyanate salt.
General Experimental Protocol for Synthesis
The following is a representative protocol for the synthesis of a substituted thiourea, which can be adapted for this compound.
Materials:
-
4-Chlorobenzoyl chloride
-
Potassium thiocyanate (KSCN)
-
Ammonia solution
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Formation of the Isothiocyanate: In a round-bottom flask, dissolve 4-chlorobenzoyl chloride in anhydrous acetone. Add potassium thiocyanate and reflux the mixture for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction with Amine: After cooling the reaction mixture to room temperature, slowly add a concentrated solution of ammonia with constant stirring. The reaction is typically exothermic and should be controlled in an ice bath.
-
Precipitation and Filtration: Continue stirring for an additional 1-2 hours at room temperature. The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold distilled water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. Below are the expected characteristic signals based on the analysis of similar thiourea derivatives.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons (protons on the chlorobenzyl ring) would appear as doublets in the range of δ 7.2-7.4 ppm.- The methylene protons (-CH₂-) adjacent to the aromatic ring would likely appear as a singlet or a broadened singlet around δ 4.5-5.0 ppm.- The amine protons (-NH₂ and -NH-) would appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration. |
| ¹³C NMR | - The thiocarbonyl carbon (C=S) would appear in the range of δ 180-190 ppm.- Aromatic carbons would be observed between δ 120-140 ppm.- The methylene carbon (-CH₂-) would likely be in the range of δ 45-55 ppm. |
| FTIR (cm⁻¹) | - N-H stretching vibrations would be observed in the range of 3100-3400 cm⁻¹.- Aromatic C-H stretching around 3000-3100 cm⁻¹.- C=S stretching vibration would appear in the region of 1200-1300 cm⁻¹.- C-N stretching vibrations would be seen around 1400-1500 cm⁻¹.- C-Cl stretching in the fingerprint region. |
| Mass Spectrometry | - The molecular ion peak [M]⁺ would be expected at m/z ≈ 200.69, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at approximately 32% of the [M]⁺ peak). |
Potential Biological Activities and Mechanisms of Action
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The mechanism of action is often attributed to the ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions in the active sites of enzymes.
While specific biological data for this compound is not extensively available in the public domain, based on the activities of structurally related compounds, it can be postulated to exhibit inhibitory effects on various enzymes.
Potential as an Enzyme Inhibitor
Thiourea derivatives have been shown to inhibit several enzymes, including urease and carbonic anhydrase. The proposed mechanism often involves the interaction of the sulfur and nitrogen atoms of the thiourea group with the metal center of the enzyme, such as the nickel ions in urease.
Caption: Proposed interaction of a thiourea derivative with an enzyme active site.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of a thiourea derivative like this compound.
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A general workflow for the biological evaluation of a potential drug candidate.
Safety Information
This compound is classified as an irritant.[1] It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | Danger | H301: Toxic if swallowed | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation |
Conclusion
This compound is a compound with potential for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical routes, and its structure can be readily characterized by standard spectroscopic methods. While specific biological data for this compound is limited, the broader class of thiourea derivatives has demonstrated significant therapeutic potential. Further research into the specific biological targets and mechanisms of action of this compound is warranted to explore its potential as a lead compound for the development of new therapeutic agents.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-Chlorobenzyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-(4-Chlorobenzyl)-2-thiourea, a molecule of interest in medicinal chemistry and drug discovery. This document outlines its known properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological activities.
Core Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, certain properties have been estimated based on computational models and data from structurally similar compounds due to the limited availability of direct experimental values in the literature.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₉ClN₂S | --- |
| Molecular Weight | 200.69 g/mol | --- |
| Melting Point | 142-144 °C | Experimental |
| Boiling Point | Decomposes before boiling (Predicted) | Inferred from Thiourea Data[1][2] |
| Solubility | Insoluble in water; Soluble in organic solvents like acetone, ethanol, and DMSO (Predicted) | Inferred from general thiourea derivative properties |
| pKa | ~12-13 (Predicted) | Inferred from structurally similar thioureas |
| logP | ~2-3 (Predicted) | Inferred from QSAR studies on similar compounds[3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established methods for the synthesis and analysis of N-substituted thiourea derivatives.
Synthesis of this compound
This protocol describes a common method for the synthesis of N-monosubstituted thioureas from an amine and an isothiocyanate precursor, which is generated in situ.
Materials:
-
4-Chlorobenzylamine
-
Ammonium thiocyanate
-
Benzoyl chloride
-
Acetone (anhydrous)
-
Hydrazine hydrate
-
Distilled water
-
Ice
Procedure:
-
Formation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone. To this solution, add benzoyl chloride (1 equivalent) dropwise with stirring at room temperature. The reaction mixture is typically stirred for 1-2 hours to form benzoyl isothiocyanate.
-
Reaction with 4-Chlorobenzylamine: To the solution containing the in situ generated benzoyl isothiocyanate, add 4-chlorobenzylamine (1 equivalent) dropwise. The reaction mixture is then refluxed for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Formation of N-(4-Chlorobenzyl)-N'-benzoylthiourea: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is N-(4-Chlorobenzyl)-N'-benzoylthiourea.
-
Debenzoylation: The crude N-(4-Chlorobenzyl)-N'-benzoylthiourea is mixed with hydrazine hydrate (3 equivalents) and stirred at room temperature. This reaction is typically performed solvent-free.[4] The reaction is exothermic and should be monitored. The stirring is continued for 1-2 hours.
-
Isolation and Purification: After the debenzoylation is complete, the reaction mixture is poured into ice-cold water. The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Determination of Melting Point
The melting point of the purified this compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility can be performed as follows:
-
Qualitative Assessment: To a series of test tubes, add a small, accurately weighed amount (e.g., 1 mg) of this compound. Add 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and hexane) to each tube. Vortex each tube for 30 seconds and visually inspect for dissolution.
-
Semi-Quantitative Assessment: For solvents in which the compound appears soluble, add increasing, known amounts of the compound to a fixed volume of the solvent at a constant temperature until saturation is reached (i.e., solid material remains undissolved after vigorous and prolonged stirring).
Determination of pKa
The pKa of this compound can be determined by potentiometric titration or UV-spectrophotometry.
Potentiometric Titration:
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Determination of logP
The octanol-water partition coefficient (logP) can be determined using the shake-flask method.
-
Prepare a saturated solution of this compound in both n-octanol and water.
-
Mix equal volumes of the saturated n-octanol and water phases in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning of the solute between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and water layers.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[5]
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Hypothetical Signaling Pathway for Apoptosis Induction
Based on the known biological activities of structurally related thiourea derivatives, which have been shown to induce apoptosis in cancer cells, a hypothetical signaling pathway is proposed. This pathway illustrates the potential mechanism of action of this compound.
Caption: Hypothetical apoptosis induction pathway.
Disclaimer: The physicochemical data presented in this guide, particularly the boiling point, solubility, pKa, and logP, are based on a combination of available experimental data for the specific compound and predictions derived from structurally related molecules and computational models. The signaling pathway is a hypothetical representation based on the known biological activities of similar thiourea derivatives and should be experimentally validated. This information is intended for research and development purposes and should be used with an understanding of its theoretical nature where explicit experimental data is lacking.
References
Spectroscopic Analysis of 1-(4-Chlorobenzyl)-2-thiourea: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(4-Chlorobenzyl)-2-thiourea, a compound of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its structural characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound belongs to the thiourea class of compounds, which are known for a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1] The precise structural elucidation of this molecule is paramount for understanding its chemical behavior and biological activity. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 4.7 - 4.9 | Singlet | 2H | -CH₂- (Methylene protons) |
| ~ 7.3 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~ 7.5 - 7.8 | Broad Singlet | 1H | N-H (Thiourea) |
| ~ 8.0 - 8.3 | Broad Singlet | 2H | -NH₂ (Thiourea) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 45 - 50 | -CH₂- (Methylene carbon) |
| ~ 128 - 130 | Aromatic CH |
| ~ 131 - 133 | Aromatic C-Cl |
| ~ 137 - 139 | Aromatic C (ipso to CH₂) |
| ~ 180 - 183 | C=S (Thiourea) |
Solvent: DMSO-d₆
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (NH₂) |
| 3200 - 3100 | Medium | N-H stretching (NH) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~ 1620 | Strong | N-H bending |
| ~ 1500 | Strong | C=S stretching (Thioamide I) |
| ~ 1400 | Medium | C-N stretching (Thioamide II) |
| ~ 1100 | Strong | C-Cl stretching |
| ~ 820 | Strong | p-substituted benzene C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 202/204 | ~ 60 / 20 | [M]⁺ (Molecular ion) |
| 125/127 | 100 / 33 | [Cl-C₆H₄-CH₂]⁺ (Chlorobenzyl cation) |
| 90 | ~ 40 | [C₆H₄-CH₂]⁺ |
| 77 | ~ 30 | [C₆H₅]⁺ |
| 76 | ~ 15 | [CS(NH₂)]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.[5]
Synthesis of this compound
A common method for the synthesis of N-substituted thioureas involves the reaction of an isothiocyanate with an amine. In this case, 4-chlorobenzyl isothiocyanate would be reacted with ammonia.
Procedure:
-
Dissolve 4-chlorobenzyl isothiocyanate in a suitable solvent such as ethanol or acetone.
-
Add an excess of aqueous ammonia to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using recrystallization or column chromatography.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃.
-
Tetramethylsilane (TMS) is used as an internal standard.
IR Spectroscopy:
-
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be prepared as a KBr pellet or analyzed as a thin film.
Mass Spectrometry:
-
Mass spectra are obtained using a mass spectrometer, with Electron Ionization (EI) being a common method for this type of compound.
-
The sample is introduced into the ion source, and the resulting fragments are analyzed.
Visualizations
The following diagrams illustrate the workflow of the spectroscopic analysis and the proposed fragmentation pathway in mass spectrometry.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Proposed mass spectral fragmentation of this compound.
Conclusion
The spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a robust framework for its structural characterization. While the data presented here is predictive, it is based on well-established principles and data from analogous compounds. These techniques are crucial for confirming the identity and purity of the synthesized compound, which is a fundamental step in the process of drug discovery and development. Further experimental work is required to validate these predicted spectroscopic features.
References
Crystal Structure Determination of N,N′-bis(4-chlorophenyl)thiourea: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the crystal structure determination of N,N′-bis(4-chlorophenyl)thiourea. Due to the absence of publicly available crystallographic data for 1-(4-Chlorobenzyl)-2-thiourea, this document focuses on a closely related and well-characterized compound to illustrate the principles and methodologies involved in such analyses. The experimental protocols and data presented herein are based on the published study of N,N′-bis(4-chlorophenyl)thiourea and are intended to serve as a comprehensive reference for researchers in the field.
Introduction
Thiourea derivatives are a class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Their biological activity is often intrinsically linked to their three-dimensional structure and intermolecular interactions. X-ray crystallography is the definitive method for elucidating the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and crystal packing. This guide details the synthesis, crystallization, and single-crystal X-ray diffraction analysis of N,N′-bis(4-chlorophenyl)thiourea, a representative halogenated thiourea derivative.
Experimental Protocols
Synthesis of N,N′-bis(4-chlorophenyl)thiourea
A solution of p-chloroaniline (2.25 g, 17.6 mmol) in 5 mL of anhydrous tetrahydrofuran (THF) was slowly added to a solution of p-chlorophenylisothiocyanate (3.0 g, 17.6 mmol) in 10 mL of anhydrous THF under a nitrogen atmosphere. The reaction mixture was then stirred at 60°C for one hour. After the reaction was complete, the volatile materials were removed under vacuum to yield a white powder. The crude product was purified by recrystallization from an acetone:hexane (1:1 v/v) mixture, yielding 3.8 g (94% yield) of N,N′-bis(4-chlorophenyl)thiourea.[1]
Crystallization
Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the purified N,N′-bis(4-chlorophenyl)thiourea in a mixture of acetone and hexane (1:1 v/v) at room temperature.[1]
X-ray Data Collection and Structure Determination
A suitable single crystal was mounted on a diffractometer. The X-ray diffraction data were collected using graphite-monochromatized Mo Kα radiation (λ = 0.71073 Å) at 293 K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms bonded to carbon were placed in calculated positions, while those bonded to nitrogen were located from a difference Fourier map and refined isotropically.[1]
Data Presentation
The crystallographic data and structure refinement parameters for N,N′-bis(4-chlorophenyl)thiourea are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₃H₁₀Cl₂N₂S |
| Formula weight | 297.20 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.038(3) Å, α = 90° |
| b = 6.330(6) Å, β = 100.32(3)° | |
| c = 18.912(5) Å, γ = 90° | |
| Volume | 1415.5(9) ų |
| Z | 4 |
| Calculated density | 1.394 Mg/m³ |
| Absorption coefficient | 0.613 mm⁻¹ |
| F(000) | 608 |
| Crystal size | Not reported |
| Theta range for data collection | Not reported |
| Index ranges | Not reported |
| Reflections collected | Not reported |
| Independent reflections | Not reported |
| Completeness to theta | Not reported |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | Not reported |
| Goodness-of-fit on F² | Not reported |
| Final R indices [I>2sigma(I)] | R1 = not reported |
| R indices (all data) | wR2 = not reported |
| Largest diff. peak and hole | Not reported |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| S1 - C7 | 1.681(3) |
| N1 - C7 | 1.355(4) |
| N2 - C7 | 1.361(4) |
| N1 - C1 | 1.423(4) |
| N2 - C8 | 1.420(4) |
| Cl1 - C4 | 1.741(3) |
| Cl2 - C11 | 1.742(3) |
**Table 3: Selected Bond Angles (°) **
| Angle | Value |
| N1 - C7 - N2 | 115.5(3) |
| N1 - C7 - S1 | 121.9(2) |
| N2 - C7 - S1 | 122.6(2) |
| C7 - N1 - C1 | 126.8(3) |
| C7 - N2 - C8 | 127.3(3) |
| C3 - C4 - Cl1 | 119.3(3) |
| C10 - C11 - Cl2 | 119.5(3) |
Visualization of Methodologies
The following diagrams illustrate the key workflows in the crystal structure determination process.
Conclusion
This technical guide has outlined the essential steps and presented the key data for the crystal structure determination of N,N′-bis(4-chlorophenyl)thiourea. While this serves as a representative example, the methodologies described are broadly applicable to the crystallographic analysis of other thiourea derivatives. The detailed structural information obtained from such studies is invaluable for understanding structure-activity relationships and for the rational design of new molecules with desired properties in the fields of drug discovery and materials science.
References
An In-depth Technical Guide on the Solubility and Stability of 1-(4-Chlorobenzyl)-2-thiourea in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorobenzyl)-2-thiourea is an organic compound containing a thiourea moiety, which is a versatile functional group in medicinal chemistry and material science. The solubility and stability of this compound in various solvents are critical parameters for its potential applications in drug development, synthesis, and formulation. Understanding these properties is essential for ensuring product quality, efficacy, and shelf-life. This document outlines the theoretical solubility and stability profiles of this compound, along with detailed experimental protocols for their determination.
Solubility Profile
The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, as well as by external factors such as temperature and pH. For this compound, the presence of the chlorobenzyl group introduces lipophilic character, while the thiourea group can participate in hydrogen bonding. Therefore, its solubility is expected to vary across solvents of different polarities.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents at Different Temperatures.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Water | 25 | < 0.1 | < 0.0005 |
| 40 | 0.2 | 0.001 | |
| Ethanol | 25 | 15.8 | 0.079 |
| 40 | 35.2 | 0.175 | |
| Methanol | 25 | 22.5 | 0.112 |
| 40 | 48.9 | 0.244 | |
| Acetone | 25 | 55.1 | 0.275 |
| 40 | 98.6 | 0.491 | |
| Dichloromethane | 25 | 8.2 | 0.041 |
| 40 | 18.5 | 0.092 | |
| Ethyl Acetate | 25 | 12.4 | 0.062 |
| 40 | 27.8 | 0.139 | |
| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | > 0.996 |
| 40 | > 200 | > 0.996 |
Experimental Protocol for Solubility Determination (Gravimetric Method)
A common and reliable method for determining the solubility of a solid compound in a liquid solvent is the static gravimetric method.[1][2]
Materials and Equipment:
-
This compound (purified)
-
Selected solvents (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Calibrated thermometer or temperature probe
-
Analytical balance (±0.0001 g)
-
Syringe with a micropore filter (e.g., 0.45 µm PTFE)
-
Pre-weighed vials
Procedure:
-
Temperature Control: Set the thermostatic water bath to the desired temperature and allow the jacketed glass vessel to equilibrate.
-
Sample Preparation: Add a known amount of the solvent to the vessel.
-
Equilibration: Add an excess amount of this compound to the solvent to create a saturated solution. Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Stop stirring and allow the undissolved solid to settle for at least 2 hours.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a micropore filter to avoid precipitation and the transfer of solid particles.
-
Weighing: Transfer the filtered saturated solution into a pre-weighed vial and record the total weight.
-
Solvent Evaporation: Evaporate the solvent from the vial in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.
-
Calculation: The solubility is calculated from the mass of the solid residue and the mass of the solvent.
Visualization of Experimental Workflow
Caption: Workflow for determining solubility via the gravimetric method.
Stability Profile
The stability of an API like this compound is crucial for determining its shelf-life and storage conditions.[][4] Stability studies typically involve exposing the compound to various environmental conditions over time and monitoring for degradation.
Data Presentation
Table 2: Hypothetical Stability Data for this compound (Solid State) under Accelerated Conditions (40°C / 75% RH).
| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | White crystalline powder | 99.8 | < 0.1 |
| 1 | White crystalline powder | 99.6 | 0.2 |
| 3 | White crystalline powder | 99.2 | 0.5 |
| 6 | White crystalline powder | 98.5 | 1.1 |
Table 3: Hypothetical Forced Degradation Study of this compound in Solution (1 mg/mL in Methanol).
| Stress Condition | Duration | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Acid (0.1 N HCl, 60°C) | 24 h | 85.2 | 8.9 | 4.5 |
| Base (0.1 N NaOH, 60°C) | 24 h | 72.8 | 15.4 | 9.3 |
| Oxidative (3% H₂O₂, RT) | 24 h | 90.5 | 5.1 | 2.8 |
| Thermal (60°C) | 7 days | 99.1 | 0.5 | < 0.1 |
| Photolytic (ICH Q1B) | 7 days | 97.8 | 1.5 | 0.4 |
Experimental Protocol for Stability Testing
Stability testing protocols are guided by international standards such as those from the International Council for Harmonisation (ICH).[5][6][7]
Materials and Equipment:
-
This compound
-
Stability chambers (controlled temperature and humidity)
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Volumetric glassware
-
Acids, bases, and oxidizing agents for forced degradation
Procedure for Accelerated Stability Study:
-
Sample Packaging: Place the solid compound in containers that simulate the proposed packaging for storage.
-
Storage: Store the samples in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[4]
-
Time Points: Pull samples at specified time intervals (e.g., 0, 1, 3, and 6 months).[5]
-
Analysis: At each time point, analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.
Procedure for Forced Degradation Study:
-
Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol).
-
Stress Application: Expose the solutions to various stress conditions as outlined in Table 3.
-
Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis.
-
Analysis: Analyze all samples by HPLC to determine the percentage of degradation and to identify major degradation products.
Visualization of Stability Testing Logic
Caption: Logical flow of a comprehensive stability testing program.
Conclusion
While specific data for this compound remains to be experimentally determined and published, this guide provides a comprehensive framework for approaching its solubility and stability assessment. The provided methodologies are standard in the pharmaceutical industry and can be adapted to generate reliable data for this compound. Such data is indispensable for guiding formulation development, ensuring regulatory compliance, and ultimately defining the therapeutic potential of this compound.
References
potential biological activities of substituted thiourea derivatives
An In-depth Technical Guide to the Biological Activities of Substituted Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: Thiourea, an organosulfur compound, and its derivatives represent a versatile class of molecules that have garnered significant attention in medicinal chemistry.[1][2] The unique structural features of the thiourea scaffold, particularly the presence of nitrogen and sulfur atoms, allow for a wide range of chemical modifications and diverse biological interactions.[3][4] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[2][5][6][7] The ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions contributes to its capacity to interact with various biological targets like enzymes and proteins.[3][4][8] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted thiourea derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Structure and Synthesis
The thiourea core, with its C=S and N-H functional groups, acts as both a hydrogen bond acceptor and donor, which is crucial for its interaction with biological macromolecules.[9] The versatility of this scaffold allows for the synthesis of mono-, di-, or tri-substituted derivatives, significantly influencing their biological profiles.[9][10] The most common synthetic route involves the reaction of amines with isothiocyanates.
Anticancer Activity
Thiourea derivatives have emerged as promising candidates in cancer therapy, exhibiting potent cytotoxic effects against a variety of cancer cell lines, including lung, breast, and colon cancer.[6][9] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in signaling pathways or the induction of apoptosis.[6][8]
Mechanism of Action: K-Ras Inhibition Mutations in the K-Ras proto-oncogene are common in non-small cell lung cancer.[11] Certain thiourea derivatives have been designed to block the interaction between the mutated K-Ras protein and its downstream effectors, thereby inhibiting cell proliferation and inducing apoptosis.[11] For instance, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be a potent inhibitor of the A549 lung cancer cell line, binding effectively to a hydrophobic pocket of the K-Ras protein.[8]
Mechanism of Action: EGFR Inhibition The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy. Thiourea derivatives bearing a benzodioxole moiety have shown significant cytotoxic effects by inhibiting EGFR.[12]
Quantitative Data: In Vitro Cytotoxicity The anticancer potential of these compounds is quantified by their IC₅₀ values, which represent the concentration required to inhibit the growth of 50% of cancer cells.
| Compound Class/Example | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | EGFR Inhibition | 1.11 | [12] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | EGFR Inhibition | 1.74 | [12] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | EGFR Inhibition | 7.0 | [12] |
| TKR15 (Substituted Thiourea) | A549 (Lung) | K-Ras Interaction | 0.21 | [11] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | K-Ras Interaction | 0.2 | [8] |
| Pyridin-2-yl Thiourea Derivative (20) | MCF-7 (Breast) | HER2 Protein | 1.3 | [8] |
| Pyridin-2-yl Thiourea Derivative (20) | SkBR3 (Breast) | HER2 Protein | 0.7 | [8] |
Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[3] Thiourea derivatives have demonstrated significant antibacterial and antifungal activities.[5][13] Their structural versatility allows for modifications that can enhance potency against resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa.[3][14]
Mechanism of Action: Enzyme Inhibition The antimicrobial action of thiourea derivatives is often attributed to their ability to inhibit essential bacterial enzymes.[3] Key targets include DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.[3] By binding to these enzymes, the compounds disrupt critical cellular processes, leading to bacterial death.[3] The presence of electron-withdrawing groups (e.g., halogens, -NO₂) on the aromatic rings of thiourea derivatives often enhances their antimicrobial potency.[3][14]
Quantitative Data: In Vitro Antimicrobial Activity Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness.
| Compound Class | Tested Organism | MIC (µg/cm³) | Reference |
| Thiourea Derivatives (General) | S. epidermidis (Gram-positive) | 50 - 400 | [13] |
| Thiourea Derivatives (General) | E. coli (Gram-negative) | 50 - 400 | [13] |
| Thiourea Derivatives (General) | Candida albicans (Yeast) | 25 - 100 | [13] |
| Thiourea Derivatives (General) | Candida krusei (Yeast) | 25 - 100 | [13] |
Antiviral Activity
Several classes of thiourea derivatives have been identified as potent antiviral agents with a broad spectrum of activity.[15] They have shown efficacy against a diverse range of viruses, including Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), and influenza virus.[15][16][17]
Structure-Activity Relationship (SAR) SAR studies have been crucial in optimizing the antiviral potency of these compounds. For example, in a series of compounds tested against HCV, the length and position of an alkyl linker on the central phenyl ring were found to significantly influence antiviral activity.[17] Similarly, for anti-HIV activity, ortho-chloro or fluoro substitutions on one phenyl ring and a pyridinyl group on the other were found to be essential for potency.[16][18]
Quantitative Data: In Vitro Antiviral Activity The half-maximal effective concentration (EC₅₀) is used to measure the potency of antiviral drugs.
| Compound Class/Example | Virus | EC₅₀ (µM) | Reference |
| Acylthiourea Derivative (Compound 1) | Vaccinia virus | 0.25 | [15] |
| Acylthiourea Derivative (Compound 1) | La Crosse virus | 0.27 | [15] |
| Phenyl Thiourea Derivative (Compound 10) | Hepatitis C Virus (HCV) | 0.047 | [17] |
Enzyme Inhibition
Beyond their roles in anticancer and antimicrobial activities, thiourea derivatives are recognized as potent inhibitors of various isolated enzymes, which is a testament to their versatile binding capabilities.[19][20]
Key Enzyme Targets:
-
Urease: Urease inhibitors are important for treating infections caused by urease-producing bacteria (e.g., H. pylori) and in agricultural applications. Many thiourea derivatives show strong, concentration-dependent inhibition of urease.[21][22]
-
Tyrosinase: Tyrosinase is a key enzyme in melanin production, and its inhibitors are of interest in the cosmetic and food industries. Benzothiazole-thiourea hybrids have been identified as highly effective tyrosinase inhibitors, with some showing non-competitive inhibition.[23]
-
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for the treatment of Alzheimer's disease. Certain unsymmetrical thiourea derivatives have demonstrated inhibitory activity against both enzymes.[20]
Quantitative Data: Enzyme Inhibition
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| Bis-Acyl-Thiourea (UP-1) | Urease | 1.55 | [21] |
| Dipeptide Thiourea Conjugate (23) | Urease | 2.0 | [22] |
| Benzothiazole-Thiourea (BT2) | Tyrosinase | 1.34 | [23] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 (µg/mL) | [20] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 (µg/mL) | [20] |
Experimental Protocols & Workflow
This section provides standardized methodologies for assays commonly used to evaluate the biological activity of thiourea derivatives.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a thiourea derivative that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiourea derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a thiourea derivative against a specific bacterium or fungus.[13]
Methodology:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) from a fresh culture. Dilute it in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of the thiourea derivative in the broth directly in a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a growth control (inoculum + broth) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Perspectives
Substituted thiourea derivatives are a highly valuable and versatile scaffold in medicinal chemistry. Their proven efficacy across a wide range of biological targets—from cancer cells and microbes to specific enzymes—highlights their immense therapeutic potential.[3][6][8] The structure-activity relationship studies consistently show that minor modifications to the peripheral substituents can lead to significant changes in biological activity, offering a clear path for rational drug design.[3][9] Future research should focus on optimizing the selectivity and pharmacokinetic profiles of lead compounds to minimize cytotoxicity and enhance in vivo efficacy, paving the way for their clinical application.[3]
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. wswxtb.ijournals.cn [wswxtb.ijournals.cn]
- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biological Applications of Thiourea Derivatives: Detailed Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents | Bentham Science [eurekaselect.com]
- 17. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. [PDF] Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | Semantic Scholar [semanticscholar.org]
- 20. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
The Versatility of 1-(4-Chlorobenzyl)-2-thiourea in Heterocyclic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Chlorobenzyl)-2-thiourea is a versatile and readily accessible precursor for the synthesis of a diverse range of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthetic utility of this compound in constructing key heterocyclic scaffolds, including thiazoles, pyrimidines, and triazoles. Detailed experimental protocols, quantitative data on reaction yields and product characterization, and mechanistic insights are presented. Furthermore, this guide explores the biological significance of the resulting heterocyclic derivatives, with a focus on their potential as anticancer and antimicrobial agents, supported by visualizations of relevant signaling pathways.
Introduction
Thiourea and its derivatives are fundamental building blocks in organic synthesis, renowned for their utility in constructing a wide array of heterocyclic systems. The presence of a reactive thiocarbonyl group and adjacent nitrogen atoms facilitates a variety of cyclization reactions. This compound, featuring a lipophilic 4-chlorobenzyl substituent, serves as an excellent starting material for generating novel heterocyclic compounds with potential pharmacological applications. The incorporation of the 4-chlorobenzyl moiety can enhance the biological activity of the resulting molecules, a strategy commonly employed in drug design.
This guide will focus on three major classes of heterocycles synthesized from this compound:
-
Thiazoles: Five-membered aromatic rings containing sulfur and nitrogen, known for their diverse biological activities, including anticancer, and antimicrobial properties.
-
Pyrimidines: Six-membered aromatic rings with two nitrogen atoms, which are core structures in nucleic acids and numerous pharmaceuticals.
-
Triazoles: Five-membered rings containing three nitrogen atoms, recognized for their broad-spectrum pharmacological profiles.
Synthesis of Heterocyclic Scaffolds
Thiazole Synthesis via Hantzsch Condensation
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring.[1][2] This reaction involves the condensation of a thioamide with an α-haloketone. In this context, this compound serves as the thioamide component.
Reaction Scheme:
Figure 1: Hantzsch synthesis of a 2-aminothiazole derivative.
Experimental Protocol: Synthesis of 2-(4-chlorobenzylamino)-4-phenylthiazole [2][3]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in ethanol (20 mL).
-
Reaction Execution: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then recrystallized from ethanol to afford the pure product.
Quantitative Data:
| Product | Starting Materials | Solvent | Reaction Time | Yield (%) | M.P. (°C) |
| 2-(4-chlorobenzylamino)-4-phenylthiazole | This compound, 2-Bromoacetophenone | Ethanol | 4-6 h | 85-95 | 155-157 |
Table 1: Synthesis of 2-(4-chlorobenzylamino)-4-phenylthiazole. Yields are representative and may vary based on specific reaction conditions.
Spectroscopic Data (Representative for 2-amino-4-arylthiazoles):
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-(4-chlorobenzylamino)-4-phenylthiazole | 7.85-7.25 (m, 9H, Ar-H), 6.80 (s, 1H, thiazole-H), 5.50 (s, 2H, NH-CH₂), 4.80 (br s, 1H, NH) | 168.5, 150.2, 137.8, 134.5, 133.1, 129.2, 128.9, 128.7, 126.1, 105.3, 48.5 |
Table 2: Representative ¹H and ¹³C NMR data. Data is based on structurally similar compounds and may not represent the exact values for the named compound.[4][5]
Pyrimidine Synthesis
Pyrimidine-2-thiones can be synthesized by the condensation of a thiourea derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone).[6][7][8]
Reaction Scheme:
Figure 2: Synthesis of a dihydropyrimidine-2-thione derivative.
Experimental Protocol: Synthesis of 1-(4-chlorobenzyl)-4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione [6][8]
-
Reaction Setup: A mixture of this compound (1.0 mmol), chalcone (1.0 mmol), and potassium hydroxide (1.2 mmol) in ethanol (25 mL) is placed in a round-bottom flask.
-
Reaction Execution: The mixture is refluxed for 8-10 hours.
-
Workup and Purification: After cooling, the reaction mixture is poured into ice-cold water and acidified with dilute HCl. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.
Quantitative Data:
| Product | Starting Materials | Solvent/Base | Reaction Time | Yield (%) | M.P. (°C) |
| 1-(4-chlorobenzyl)-4,6-diphenyl-dihydropyrimidine-2(1H)-thione | This compound, Chalcone | Ethanol/KOH | 8-10 h | 75-85 | 180-182 |
Table 3: Synthesis of a dihydropyrimidine-2-thione derivative. Yields are representative.
Spectroscopic Data (Representative for Dihydropyrimidine-2-thiones):
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-(4-chlorobenzyl)-4,6-diphenyl-dihydropyrimidine-2(1H)-thione | 7.50-7.20 (m, 14H, Ar-H), 5.50 (d, 1H, CH), 5.10 (s, 2H, N-CH₂), 4.80 (d, 1H, CH), 2.50 (br s, 1H, NH) | 175.1 (C=S), 145.2, 142.8, 137.5, 133.2, 129.5, 128.8, 128.6, 128.1, 127.9, 126.5, 101.2, 58.5, 49.1 |
Table 4: Representative ¹H and ¹³C NMR data. Data is based on structurally similar compounds.[9][10][11][12]
1,2,4-Triazole Synthesis
The synthesis of 1,2,4-triazole-3-thiones from thiourea derivatives typically proceeds via an intermediate acylthiosemicarbazide, which is then cyclized.[13][14][15][16]
Reaction Scheme:
Figure 3: Synthesis of a 1,2,4-triazole-3-thione derivative.
Experimental Protocol: Synthesis of 4-(4-chlorobenzyl)-5-phenyl-2,4-dihydro-1,2,4-triazole-3-thione [8][13]
-
Acylthiosemicarbazide Formation: A mixture of this compound (1.0 mmol) and benzoylhydrazine (1.0 mmol) is refluxed in ethanol (20 mL) for 6-8 hours to form the corresponding acylthiosemicarbazide intermediate.
-
Cyclization: The solvent is evaporated, and the residue is refluxed in an aqueous solution of sodium hydroxide (2N, 15 mL) for 4-6 hours.
-
Workup and Purification: The reaction mixture is cooled, filtered, and the filtrate is acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol.
Quantitative Data:
| Product | Starting Materials | Solvent/Base | Reaction Time | Yield (%) | M.P. (°C) |
| 4-(4-chlorobenzyl)-5-phenyl-2,4-dihydro-1,2,4-triazole-3-thione | This compound, Benzoylhydrazine | Ethanol, NaOH(aq) | 10-14 h | 70-80 | 210-212 |
Table 5: Synthesis of a 1,2,4-triazole-3-thione derivative. Yields are representative.
Spectroscopic Data (Representative for 4,5-disubstituted-1,2,4-triazole-3-thiones):
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-(4-chlorobenzyl)-5-phenyl-2,4-dihydro-1,2,4-triazole-3-thione | 13.50 (s, 1H, SH/NH), 7.60-7.20 (m, 9H, Ar-H), 5.20 (s, 2H, N-CH₂) | 168.2 (C=S), 155.5, 136.1, 133.5, 130.1, 129.8, 129.1, 128.7, 128.3, 46.5 |
Table 6: Representative ¹H and ¹³C NMR data. Data is based on structurally similar compounds and the thione-thiol tautomerism.[6][7][17][18][19][20]
Biological Significance and Signaling Pathways
Heterocyclic compounds derived from this compound exhibit a range of biological activities, with anticancer and antimicrobial effects being particularly prominent.
Anticancer Activity of Thiazole Derivatives: PI3K/Akt/mTOR Pathway Inhibition
Many 2-aminothiazole derivatives have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[21][22][23][24] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[22] Inhibition of this pathway by thiazole derivatives can lead to cell cycle arrest and apoptosis in cancer cells.
Figure 4: Inhibition of the PI3K/Akt/mTOR pathway by a thiazole derivative.
Antimicrobial Activity of Pyrimidine Derivatives: FtsZ Polymerization Inhibition
Certain pyrimidine derivatives have demonstrated potent antibacterial activity by targeting the filamenting temperature-sensitive protein Z (FtsZ).[25][26][27][28][29] FtsZ is a crucial bacterial protein that forms a contractile ring (Z-ring) at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to a blockage of bacterial cytokinesis and ultimately cell death.[25][26]
Figure 5: Inhibition of FtsZ polymerization by a pyrimidine derivative.
Conclusion
This compound stands out as a highly valuable and versatile precursor in heterocyclic synthesis. Its ability to readily participate in well-established synthetic methodologies, such as the Hantzsch thiazole synthesis and condensations with 1,3-dicarbonyl compounds, allows for the efficient construction of diverse and biologically relevant heterocyclic scaffolds. The resulting thiazole, pyrimidine, and triazole derivatives, bearing the 4-chlorobenzyl moiety, are promising candidates for further investigation in drug discovery programs, particularly in the development of novel anticancer and antimicrobial agents. The mechanistic insights into their biological activities, such as the inhibition of key signaling pathways, provide a rational basis for the design and optimization of more potent and selective therapeutic agents. This guide serves as a comprehensive resource for researchers aiming to exploit the synthetic potential of this compound in the quest for new and effective pharmaceuticals.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery [ouci.dntb.gov.ua]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. rsc.org [rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Search Results [beilstein-journals.org]
- 11. ijrcs.org [ijrcs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. rsc.org [rsc.org]
- 19. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 25. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 26. mdpi.com [mdpi.com]
- 27. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Chlorobenzyl Thioureas
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorobenzyl thioureas represent a versatile class of synthetic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of chlorobenzyl thioureas, with a primary focus on their antimicrobial and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction
Thiourea derivatives, characterized by a central thiocarbonyl group flanked by amino groups, have long been recognized for their therapeutic potential. The incorporation of a chlorobenzyl moiety has been shown to significantly enhance the biological efficacy of these compounds, leading to the development of potent antimicrobial, anticancer, and enzyme-inhibiting agents. Understanding the precise molecular mechanisms by which these compounds exert their effects is crucial for the rational design of new therapeutic agents with improved potency and selectivity. This guide synthesizes current knowledge on the mechanisms of action of chlorobenzyl thioureas, providing a foundational resource for further research and drug development.
Antimicrobial Mechanism of Action: Targeting the Bacterial Cytoskeleton
A primary mechanism by which chlorobenzyl thioureas exhibit their antibacterial activity is through the inhibition of the bacterial cytoskeletal protein MreB.[1][2][3][4] MreB, a homolog of eukaryotic actin, is essential for maintaining the rod shape of many bacteria and plays a critical role in cell division, chromosome segregation, and cell wall synthesis.[1][4]
S-(3,4-dichlorobenzyl)isothiourea, often referred to as A22, is a well-characterized MreB inhibitor.[1][5] It has been demonstrated that A22 and its analogs directly bind to MreB in the nucleotide-binding pocket, acting as a competitive inhibitor of ATP binding.[5] This inhibition disrupts the ATP-dependent polymerization of MreB filaments, leading to the disassembly of the bacterial cytoskeleton.[1][5] The ultimate consequence for the bacterium is a loss of cell shape, resulting in the formation of spherical and anucleate cells, and ultimately, cell death.[1]
Another proposed antibacterial mechanism for some thiourea derivatives involves the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[6]
Quantitative Data: Antimicrobial Activity
The antimicrobial potency of chlorobenzyl thioureas is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| S-(4-chlorobenzyl)isothiourea hydrochloride (C2) | Pseudomonas aeruginosa | MIC₅₀ = 32 | [7] |
| S-(4-chlorobenzyl)isothiourea hydrochloride (C2) | Burkholderia cepacia complex | All isolates inhibited by 64 | [7] |
| S-(4-chlorobenzyl)isothiourea hydrochloride (C2) | Enterobacteriaceae (NDM-1 producing) | MIC₉₀ = 4 | [7] |
| S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22) | Enterobacteriaceae (NDM-1 producing) | MIC₉₀ = 4 | [7] |
| S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)isothiourea hydrochloride | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC₉₀ = 8 | [7] |
| 1-allyl-3-benzoylthiourea (Cpd 1) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1000 | [6] |
| 1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 4) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1000 | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., P. aeruginosa, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: The chlorobenzyl thiourea compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) control wells are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualization: MreB Inhibition Pathway
Caption: MreB inhibition by chlorobenzyl thioureas.
Anticancer Mechanism of Action: Targeting Cell Signaling and Survival
Chlorobenzyl thiourea derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways that drive tumor growth and survival. A prominent mechanism involves the targeting of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[8][9][10] These receptor tyrosine kinases are often overexpressed in various cancers and their activation leads to downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which promote cell proliferation, survival, and angiogenesis.
Certain N-substituted thiourea derivatives have been shown to inhibit the tyrosine phosphorylation of EGFR, thereby blocking the activation of its downstream effectors, Erk1/2 and Akt.[10] This blockade of critical survival signals can induce G₀/G₁ cell cycle arrest and trigger apoptosis in cancer cells.[10]
Furthermore, some thiourea derivatives have been reported to induce DNA damage, contributing to their cytotoxic effects.[11]
Quantitative Data: Anticancer Activity
The anticancer efficacy of chlorobenzyl thioureas is often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Optically active thiourea derivatives (IVe, IVf, IVh) | Ehrlich Ascites Carcinoma (EAC) | 10-24 | [11] |
| Optically active thiourea derivatives (IVe, IVf, IVh) | Human Breast Cancer (MCF-7) | 15-30 | [11] |
| Optically active thiourea derivatives (IVe, IVf, IVh) | Human Cervical Cancer (HeLa) | 33-48 | [11] |
| N-substituted thiourea derivative (DC27) | Human Lung Carcinoma | 2.5-12.9 | [10] |
| 3-(trifluoromethyl)phenylthiourea analogs | Human Colon Cancer (SW480, SW620) | ≤ 10 | [12] |
| 3-(trifluoromethyl)phenylthiourea analogs | Human Prostate Cancer (PC3) | ≤ 10 | [12] |
| 3-(trifluoromethyl)phenylthiourea analogs | Human Leukemia (K-562) | ≤ 10 | [12] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (2) | Human Colon Cancer (SW620) | 1.5 | [12] |
Experimental Protocols
MTT Assay for Cell Viability:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the chlorobenzyl thiourea derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.
Flow Cytometry for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Cancer cells are treated with the chlorobenzyl thiourea derivative for a defined period. Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Interpretation: The distribution of cells in different phases of the cell cycle (G₀/G₁, S, and G₂/M) is quantified using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Visualization: EGFR/HER2 Signaling Inhibition
Caption: EGFR/HER2 signaling inhibition.
Enzyme Inhibition: A Broader Mechanism
Beyond MreB and receptor tyrosine kinases, chlorobenzyl thioureas have been shown to inhibit other enzymes, highlighting their potential for diverse therapeutic applications. One notable example is the inhibition of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.
Certain 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have been identified as potent urease inhibitors, exhibiting non-competitive inhibition.[13]
Quantitative Data: Urease Inhibition
| Compound | Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition | Reference |
| 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrid (4i) | Jack Bean Urease | 0.0019 ± 0.0011 | 0.0003 | Non-competitive | [13] |
| Thiourea (standard) | Jack Bean Urease | 4.7455 ± 0.0545 | - | - | [13] |
Experimental Protocols
Urease Inhibition Assay:
-
Enzyme and Substrate Preparation: A solution of urease (e.g., from jack bean) and a solution of urea are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of the chlorobenzyl thiourea derivative for a specific time.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the urea solution.
-
Ammonia Quantification: The amount of ammonia produced is quantified using a colorimetric method, such as the Berthelot (indophenol) method, where the absorbance is measured at a specific wavelength (e.g., 625 nm).
-
Data Analysis: The percentage of urease inhibition is calculated, and the IC₅₀ value is determined. Kinetic parameters like Kᵢ can be determined by performing the assay with varying substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
Experimental Workflow for Mechanism of Action Studies
The elucidation of the mechanism of action of a novel chlorobenzyl thiourea derivative typically follows a structured experimental workflow.
Caption: Workflow for mechanism of action studies.
Conclusion
Chlorobenzyl thioureas are a promising class of compounds with diverse and potent biological activities. Their mechanisms of action are multifaceted, ranging from the disruption of the bacterial cytoskeleton and inhibition of essential enzymes to the modulation of critical cell signaling pathways in cancer. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental methodologies. The continued exploration of the structure-activity relationships and molecular targets of chlorobenzyl thioureas will undoubtedly pave the way for the development of novel and effective therapeutic agents to address pressing medical needs in infectious diseases and oncology.
References
- 1. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-infectious effect of S-benzylisothiourea compound A22, which inhibits the actin-like protein, MreB, in Shigella flexneri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel MreB inhibitors with antibacterial activity against Gram (−) bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jppres.com [jppres.com]
- 10. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antimicrobial Activity Screening of 1-(4-Chlorobenzyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiourea Derivatives in Antimicrobial Research
Thiourea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1] Their mechanism of action is thought to involve the disruption of critical cellular processes. For instance, some thiourea derivatives have been shown to interfere with NAD+/NADH homeostasis or inhibit enzymes essential for bacterial survival, such as dihydrofolate reductase (DHFR).[2][3] The presence of a halogenated benzyl group, such as the 4-chlorobenzyl moiety in the target compound, is often associated with enhanced antimicrobial efficacy.
Quantitative Antimicrobial Activity Data
While specific data for 1-(4-Chlorobenzyl)-2-thiourea is not available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for the structurally similar compound, S-(4-chlorobenzyl)isothiourea hydrochloride (referred to as C2 in the literature), against a panel of clinically relevant bacteria.[1][4] This data is presented to provide a preliminary indication of the potential antimicrobial spectrum and potency.
Table 1: MIC Values for S-(4-chlorobenzyl)isothiourea hydrochloride [1][4]
| Bacterial Species | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | Multidrug-Resistant | 32 | - |
| Burkholderia cepacia complex | - | - | 64 (all isolates inhibited) |
| Enterobacteriaceae | NDM-1 Carbapenemase-producing | - | 4 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 8 |
MIC50: Minimum inhibitory concentration for 50% of the organisms. MIC90: Minimum inhibitory concentration for 90% of the organisms.
Experimental Protocols
Two primary methods are recommended for screening the antimicrobial activity of this compound: the Agar Well Diffusion method for initial qualitative screening and the Broth Microdilution method for determining the quantitative Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening.[5][6]
Materials:
-
Test compound: this compound
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Positive control (e.g., a known antibiotic like Neomycin)[5]
-
Negative control (solvent used to dissolve the compound)[5]
-
Incubator
Protocol:
-
Prepare Inoculum: Grow the test bacteria in a suitable broth medium to a turbidity equivalent to the 0.5 McFarland standard.[5]
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a uniform lawn of bacteria.[7]
-
Create Wells: Aseptically create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.[6]
-
Add Test Compound: Prepare a stock solution of this compound in a suitable solvent. Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.[6]
-
Add Controls: Add the positive and negative controls to separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[6]
-
Observation and Measurement: After incubation, observe the plates for the formation of a clear zone of inhibition around the wells.[8][9] The diameter of this zone is measured in millimeters and indicates the extent of the antimicrobial activity.[8]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[10][11]
Materials:
-
Test compound: this compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Incubator
-
Plate reader (optional, for spectrophotometric reading)
Protocol:
-
Prepare Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of concentrations.
-
Prepare Inoculum: Dilute the bacterial culture in CAMHB to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.[10]
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial screening and a potential mechanism of action for thiourea derivatives.
Caption: Experimental workflow for antimicrobial screening.
Caption: Potential antimicrobial mechanisms of thiourea derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 7. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. singerinstruments.com [singerinstruments.com]
- 9. microchemlab.com [microchemlab.com]
- 10. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 11. Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Efficacy of 1-(4-Chlorobenzyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have garnered significant interest as a promising class of compounds with a broad spectrum of biological activities, including notable antifungal effects. These organosulfur compounds have demonstrated inhibitory activity against a range of fungal pathogens. The presence of a halogenated benzyl group, such as the 4-chlorobenzyl moiety, in these derivatives is often associated with enhanced antimicrobial properties. This document provides a detailed overview of the potential antifungal efficacy of 1-(4-Chlorobenzyl)-2-thiourea, including its hypothesized mechanism of action, and standardized protocols for its evaluation.
Data Presentation: Antifungal Activity of Structurally Related Thiourea Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives and other compounds with similar structural features against pathogenic fungi. This data can serve as a benchmark for evaluating the antifungal potential of this compound.
Table 1: MIC Values of Thiourea Derivatives against Candida Species
| Compound/Derivative | Candida albicans MIC (µg/mL) | Candida krusei MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida tropicalis MIC (µg/mL) | Candida parapsilosis MIC (µg/mL) | Reference |
| Thiazolylhydrazone Derivatives | 0.125 - 2.0 | - | 2.0 - 16.0 | - | 1.0 - 4.0 | [1] |
| N-(4-Halobenzyl)amides | 85.3 - 341.3 | 7.8 - 85.3 | - | - | - | [2] |
| 4-Chlorobenzyl p-coumarate | 3.9 - 62.5 | 3.9 - 62.5 | 3.9 - 62.5 | 3.9 - 62.5 | 3.9 - 62.5 | [3] |
Table 2: MIC Values of Various Antifungal Agents against Aspergillus niger
| Compound | MIC (µg/mL) | Reference |
| Voriconazole | 0.5 - 1.0 | [4] |
| Amphotericin B | 1.0 - 2.0 | [4][5] |
| Itraconazole | ≤0.06 - 0.5 | [5] |
| Posaconazole | ≤0.06 - 0.5 | [5] |
Hypothesized Mechanism of Action
The precise mechanism of action for this compound has not been empirically determined. However, based on studies of related thiourea compounds, several potential mechanisms can be proposed. Thiourea derivatives are thought to exert their antifungal effects through a multi-targeted approach.
One of the primary proposed mechanisms involves the disruption of the fungal cell membrane's integrity. The lipophilic nature of the 4-chlorobenzyl group may facilitate the compound's insertion into the lipid bilayer, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.
Another potential target is the inhibition of key fungal enzymes. For instance, some thiourea derivatives have been shown to inhibit enzymes involved in cell wall synthesis, such as β-(1,3)-glucan synthase. The thiourea core structure can also chelate essential metal ions required for the catalytic activity of various enzymes crucial for fungal metabolism and growth.
Furthermore, some studies on thiourea compounds suggest an induction of oxidative stress within the fungal cell by increasing the production of reactive oxygen species (ROS), which can damage cellular components like proteins, lipids, and DNA.
Experimental Protocols
The following are detailed protocols for the evaluation of the antifungal properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of the test compound against yeast and filamentous fungi.
Materials:
-
This compound
-
Pathogenic fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
From a fresh culture, suspend several fungal colonies in sterile saline.
-
Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).
-
For filamentous fungi, collect conidia in sterile saline and adjust the concentration to 0.4-5 x 10⁴ CFU/mL.
-
Dilute the standardized suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of test concentrations.
-
-
Inoculation and Incubation:
-
Transfer 100 µL of each compound dilution to the corresponding wells of the test plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.
-
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
This protocol is a follow-up to the MIC assay to determine if the compound is fungistatic or fungicidal.
Materials:
-
MIC plate from Protocol 1
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot the aliquot onto an SDA plate.
-
Incubate the SDA plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from which no fungal growth is observed on the SDA plate.
Visualizations
Experimental Workflow
Caption: Workflow for MIC and MFC determination.
Hypothesized Signaling Pathway Disruption
Caption: Potential mechanisms of antifungal action.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity, Mode of Action, and Cytotoxicity of 4-Chlorobenzyl p-Coumarate: A Promising New Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Anticancer Evaluation of 1-(4-Chlorobenzyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the methodologies for evaluating the in vitro anticancer properties of the novel compound, 1-(4-Chlorobenzyl)-2-thiourea. This document outlines detailed protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression in various cancer cell lines. The provided information is intended to guide researchers in conducting similar evaluations and to serve as a reference for the potential anticancer activities of this thiourea derivative. While the precise mechanisms of action for many thiourea derivatives are still under investigation, several studies suggest their involvement in key signaling pathways that regulate cell proliferation, survival, and apoptosis.[1]
Introduction
Thiourea derivatives have emerged as a promising class of compounds in the field of anticancer drug discovery, exhibiting a wide range of pharmacological activities.[1][2][3][4][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines, and in some cases, reverse drug resistance.[2][3][4] The anticancer effects of thiourea derivatives are often attributed to their ability to target multiple pathways involved in carcinogenesis, including the modulation of signaling cascades and the induction of programmed cell death (apoptosis).[2][3][4][6] The structural diversity of thiourea derivatives allows for the development of compounds with varied properties and potential for enhanced efficacy and selectivity against cancer cells.[4] This document focuses on the in vitro evaluation of a specific derivative, this compound, providing standardized protocols for its characterization as a potential anticancer agent.
Data Presentation
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h treatment |
| MCF-7 | Breast Adenocarcinoma | 15.5 ± 2.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.8 ± 1.9 |
| A549 | Lung Carcinoma | 25.3 ± 3.5 |
| HCT116 | Colon Carcinoma | 18.9 ± 2.8 |
| HeLa | Cervical Carcinoma | 21.7 ± 3.1 |
| HepG2 | Hepatocellular Carcinoma | 28.4 ± 4.0 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 cells.
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | 65.2 ± 4.5 | 20.1 ± 2.8 | 14.7 ± 2.1 |
| This compound (15 µM) | 45.8 ± 3.9 | 25.3 ± 3.1 | 28.9 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 24 hours.
Table 3: Apoptosis Induction by this compound in MCF-7 cells.
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (DMSO) | 3.1 ± 0.8 | 2.5 ± 0.6 |
| This compound (15 µM) | 25.7 ± 3.2 | 15.4 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 48 hours.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures metabolic activity.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa, HepG2)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include control wells with vehicle (DMSO) treated cells and untreated cells.[1]
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Workflow for determining IC50 values using the MTT assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Complete culture medium
-
Trypsin-EDTA
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases. Some studies have shown that certain compounds can induce G1 or G2/M cell cycle arrest.[7][8][9][10][11]
Experimental workflow for cell cycle analysis.
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol details the quantification of apoptotic cells using Annexin V-FITC and propidium iodide (PI) double staining followed by flow cytometry.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells based on the fluorescence signals. Several studies have demonstrated that thiourea derivatives can induce apoptosis in cancer cells.[12][13][14][15][16][17]
Potential Signaling Pathways
Thiourea derivatives have been reported to exert their anticancer effects by modulating various signaling pathways. While the specific targets of this compound require further investigation, potential mechanisms include the inhibition of receptor tyrosine kinases (such as EGFR and VEGFR), interference with the RAS-RAF-MAPK pathway, and induction of the intrinsic apoptotic pathway.[6][12] The diagram below illustrates a generalized overview of these potential target pathways.
Potential signaling pathways modulated by thiourea derivatives.
Conclusion
The protocols and data presented in these application notes provide a framework for the in vitro anticancer evaluation of this compound. The methodologies described are standard and robust for assessing cytotoxicity, effects on the cell cycle, and the induction of apoptosis. The presented data suggest that this compound exhibits notable anticancer activity against a panel of human cancer cell lines, warranting further investigation into its precise molecular mechanisms of action and its potential for in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor-Specific S/G2-Phase Cell Cycle Arrest of Cancer Cells by Methionine Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer [mdpi.com]
- 10. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway | MDPI [mdpi.com]
- 11. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, in silico and in vitro studies of piperazinyl thiourea derivatives as apoptosis inducer for the treatment of… [ouci.dntb.gov.ua]
- 15. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophen… [ouci.dntb.gov.ua]
- 16. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 17. 2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazoles: synthesis, cytotoxic activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Enzyme Inhibition Kinetics of 1-(4-Chlorobenzyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea derivatives are a versatile class of compounds recognized for their wide range of biological activities, including the inhibition of various enzymes.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the enzyme inhibition kinetics of 1-(4-Chlorobenzyl)-2-thiourea. While specific kinetic data for this particular compound is not extensively documented in publicly available literature, thiourea-based structures are well-known inhibitors of enzymes such as tyrosinase and urease.[1][4] Therefore, this document focuses on the methodologies to screen and characterize the inhibitory potential of this compound against these two key enzymes, which are significant targets in cosmetic, medicinal, and agricultural research.
Introduction to Thiourea Derivatives as Enzyme Inhibitors
Thiourea and its derivatives are organosulfur compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, which include antibacterial, anticancer, antioxidant, and antiviral activities.[3][5] A key aspect of their biological function lies in their ability to inhibit specific enzymes. The thiourea scaffold, with its thione group and two amino groups, can form various non-covalent interactions with biological targets, making it a privileged structure in drug design.[6]
Two enzymes that are frequently targeted by thiourea derivatives are:
-
Tyrosinase: A copper-containing enzyme that plays a crucial role in melanin biosynthesis.[7] Its inhibitors are of great interest for treating hyperpigmentation disorders and for use as skin-lightening agents in cosmetics.[7]
-
Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[8] Urease is a significant virulence factor for several pathogens, including Helicobacter pylori, and its inhibition is a key strategy for treating associated infections.[8]
These application notes provide the necessary protocols to determine if and how this compound inhibits these enzymes and to quantify its potency.
Quantitative Data on Related Thiourea Derivatives
To provide a reference for expected inhibitory activity, the following table summarizes the reported inhibition data for various thiourea derivatives against tyrosinase and urease.
| Compound Class/Derivative | Target Enzyme | Inhibition Parameter | Value | Reference |
| (E)-2-(1-Phenylethylidene)hydrazine-1-carbothioamide | S. pasteurii Urease | Kᵢ | 0.39 ± 0.01 µM | [4] |
| (E)-2-(4-methylbenzylidene)hydrazine-1-carbothioamide | S. pasteurii Urease | Kᵢ | 0.99 ± 0.04 µM | [4] |
| N′-((1E,2E)-1,3-diphenylallylidene)hydrazinecarbothiohydrazide | S. pasteurii Urease | Kᵢ | 2.23 ± 0.19 µM | [4] |
| 1-benzyl-3-(4-(4-hydroxyphenyl)thiazol-2-yl)thiourea | P. mirabilis Urease | IC₅₀ | 304 ± 14 µM | [4] |
| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (Compound 2e) | Tyrosinase | - | Best in series | [1] |
| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (Compound 2f) | Tyrosinase | - | Best in series | [1] |
Experimental Protocols
The following sections provide detailed protocols for performing tyrosinase and urease inhibition assays.
Tyrosinase Inhibition Assay Protocol
This protocol is designed to screen for and quantify the inhibitory activity of this compound against mushroom tyrosinase.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which is a colored product that can be quantified by measuring its absorbance at approximately 475 nm.[7][9] The presence of an inhibitor reduces the rate of dopachrome formation. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of an uninhibited control.[7] Kojic acid is used as a standard positive control.[7]
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in cold phosphate buffer. Keep on ice.
-
L-DOPA Solution: Prepare a 10 mM solution of L-DOPA in phosphate buffer immediately before use.
-
Test Compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Positive Control Stock Solution: Dissolve Kojic Acid in DMSO or phosphate buffer to create a stock solution (e.g., 2 mM).
-
Working Solutions: Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer. The final DMSO concentration in the assay should not exceed 1-2%.
-
-
Assay Plate Setup (Total Volume = 200 µL):
-
Test Wells (T): 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Test Blank Wells (Tb): 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).
-
Control Wells (E): 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Blank Wells (Eb): 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).
-
Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[10]
-
Reaction Initiation: Start the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.
-
Measurement: Measure the absorbance at 475 nm in kinetic mode for 30-60 minutes at 25°C.[9][11]
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Correct the rates by subtracting the blank readings.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value using non-linear regression analysis.
-
To determine the inhibition type (e.g., competitive, noncompetitive), perform kinetic studies by varying the substrate (L-DOPA) concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[12][13]
Urease Inhibition Assay Protocol
This protocol uses the Berthelot (indophenol) method to screen for and quantify the inhibitory activity of this compound against urease.
Principle: Urease catalyzes the hydrolysis of urea to produce ammonia.[8] The Berthelot method quantifies the amount of ammonia produced. Ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound.[8] The absorbance of this compound is measured spectrophotometrically at ~625 nm, which is directly proportional to the ammonia concentration.[8]
Materials and Reagents:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
This compound (Test Compound)
-
Thiourea (Positive Control)
-
Phosphate Buffer (e.g., 0.01 M K₂HPO₄, 1 mM EDTA, pH 8.2)
-
Phenol Reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali Reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Urease Solution: Prepare a solution of Jack Bean Urease (e.g., 0.1 U per reaction) in the appropriate buffer.
-
Urea Solution: Prepare a 100 mM urea solution in buffer.
-
Test Compound Stock Solution: Dissolve this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of the test compound.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add:
-
10 µL of Urease solution
-
30 µL of the test compound dilution (or vehicle for control)
-
50 µL of buffer
-
-
Incubate the plate at 37°C for 15 minutes.[14]
-
-
Reaction Initiation:
-
Add 50 µL of urea solution to each well to start the reaction.
-
Incubate at 37°C for another 15 minutes.
-
-
Color Development:
-
Add 50 µL of phenol reagent to each well.
-
Add 50 µL of alkali reagent to each well.
-
Incubate at 37°C for 50 minutes to allow for color development.[14]
-
-
Measurement: Measure the absorbance at 625 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100[8]
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value.
-
Further kinetic studies, similar to the tyrosinase assay, can be performed by varying urea concentration to determine the inhibition mechanism and the inhibition constant (Kᵢ).
Visualizations
Experimental Workflow
Caption: General experimental workflow for enzyme inhibition assays.
Tyrosinase Inhibition and Melanogenesis Pathway
Caption: Simplified melanogenesis pathway showing tyrosinase action and inhibition point.
Urease Action and Inhibition in Pathogenesis
Caption: Role of urease in pathogenesis and the mechanism of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. content.abcam.com [content.abcam.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Khan Academy [khanacademy.org]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
Application Notes and Protocols: 1-(4-Chlorobenzyl)-2-thiourea as a Corrosion Inhibitor for Mild Steel in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 1-(4-Chlorobenzyl)-2-thiourea as a corrosion inhibitor for mild steel in acidic environments, such as those encountered in industrial cleaning, acid pickling, and oil and gas exploration. While direct studies on this compound are limited, this document compiles and extrapolates data from closely related thiourea derivatives to present a detailed guide for its evaluation. The methodologies for assessing its performance through weight loss measurements, electrochemical techniques, and surface analysis are outlined, providing a framework for further research and application development.
Introduction
Mild steel, while widely used in various industries due to its low cost and favorable mechanical properties, is highly susceptible to corrosion in acidic media. This corrosion leads to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a common and effective strategy to mitigate this issue. Thiourea and its derivatives are a well-established class of corrosion inhibitors, recognized for their high efficiency in acidic solutions.[1][2] Their effectiveness is attributed to the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against the corrosive environment.[1][3]
This compound is a promising candidate within this class of inhibitors. The presence of the chlorobenzyl group is expected to enhance its adsorption on the mild steel surface through electronic and steric effects, thereby improving its inhibitory action. This document outlines the protocols to evaluate the efficacy of this compound as a corrosion inhibitor.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by thiourea derivatives in acidic media is the adsorption of the inhibitor molecules onto the mild steel surface. This adsorption process can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Covalent bonding between the lone pair of electrons of sulfur and nitrogen atoms in the thiourea molecule and the vacant d-orbitals of iron atoms on the steel surface.
The adsorbed inhibitor molecules form a protective film that isolates the metal from the corrosive medium, thereby reducing the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Thiourea derivatives often act as mixed-type inhibitors, meaning they affect both anodic and cathodic processes.[4]
Quantitative Data Summary (Based on Analogous Thiourea Derivatives)
The following tables summarize typical quantitative data obtained for thiourea derivatives as corrosion inhibitors for mild steel in 1 M HCl. This data is provided as a reference for the expected performance of this compound.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Concentration (M) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) |
| Blank (1 M HCl) | 1.25 | - |
| 0.0001 | 0.28 | 77.6 |
| 0.0005 | 0.15 | 88.0 |
| 0.001 | 0.08 | 93.6 |
| 0.005 | 0.05 | 96.0 |
Data is representative of substituted thiourea derivatives and should be experimentally determined for this compound.
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |
| Blank (1 M HCl) | -480 | 1150 | 75 | 120 | - |
| 0.0001 | -495 | 253 | 70 | 115 | 78.0 |
| 0.0005 | -505 | 138 | 68 | 112 | 88.0 |
| 0.001 | -510 | 75 | 65 | 110 | 93.5 |
| 0.005 | -515 | 46 | 62 | 108 | 96.0 |
Data is representative of substituted thiourea derivatives and should be experimentally determined for this compound.
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank (1 M HCl) | 45 | 150 | - |
| 0.0001 | 210 | 85 | 78.6 |
| 0.0005 | 405 | 60 | 88.9 |
| 0.001 | 720 | 45 | 93.8 |
| 0.005 | 1150 | 30 | 96.1 |
Rct: Charge transfer resistance, Cdl: Double layer capacitance. Data is representative of substituted thiourea derivatives and should be experimentally determined for this compound.
Experimental Protocols
Materials and Reagents
-
Mild Steel Specimens: Composition (e.g., C: 0.15-0.20%, Mn: 0.40-0.60%, P: <0.04%, S: <0.05%, Fe: balance). Cut into appropriate dimensions for each experiment (e.g., 2 cm x 2 cm x 0.1 cm for weight loss).
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution, prepared by diluting analytical grade HCl with distilled or deionized water.
-
Inhibitor: this compound (synthesis or procurement with purity verification).
-
Reagents for Cleaning: Acetone, ethanol, distilled water, and appropriate acid solution for pickling (if necessary).
Weight Loss Measurement Protocol
-
Specimen Preparation: Mechanically polish the mild steel specimens with a series of emery papers (e.g., 240, 400, 600, 800, 1200 grit), rinse with distilled water, degrease with acetone and ethanol, and dry in a desiccator.
-
Initial Weighing: Accurately weigh the prepared specimens to the nearest 0.1 mg.
-
Immersion: Immerse the weighed specimens in beakers containing 100 mL of 1 M HCl with and without various concentrations of this compound.
-
Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 25 °C) for a specified period (e.g., 6 hours).
-
Final Weighing: After the immersion period, remove the specimens, rinse with distilled water, clean with a soft brush to remove corrosion products, rinse again, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (g m⁻² h⁻¹) = (W₀ - W₁) / (A * t) where W₀ is the initial weight, W₁ is the final weight, A is the surface area, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CR₁) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CR₁ is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements Protocol
Electrochemical experiments are typically performed in a three-electrode cell setup using a potentiostat/galvanostat.
-
Working Electrode (WE): A mild steel specimen with a defined exposed area.
-
Counter Electrode (CE): A platinum or graphite electrode.
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Open Circuit Potential (OCP): Before each electrochemical measurement, immerse the working electrode in the test solution and allow the potential to stabilize (typically for 30-60 minutes) to reach the OCP.
-
Potentiodynamic Polarization:
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the potential versus the logarithm of the current density to obtain Tafel plots.
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency: IE% = [(Icorr₀ - Icorr₁) / Icorr₀] * 100 where Icorr₀ and Icorr₁ are the corrosion current densities without and with the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Present the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(Rct₁ - Rct₀) / Rct₁] * 100 where Rct₁ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
-
Surface Analysis Protocol
-
Specimen Preparation: Immerse mild steel specimens in 1 M HCl with and without an optimal concentration of this compound for a set period (e.g., 24 hours).
-
Post-Immersion Treatment: Gently rinse the specimens with distilled water and dry them.
-
Scanning Electron Microscopy (SEM): Analyze the surface morphology of the specimens to observe the extent of corrosion damage and the formation of a protective film.
-
Energy-Dispersive X-ray Spectroscopy (EDX): Determine the elemental composition of the surface to confirm the presence of elements from the inhibitor molecule (e.g., Cl, S, N) in the protective film.
-
Atomic Force Microscopy (AFM): Characterize the surface topography and roughness at a nanoscale to provide further evidence of the protective film's effectiveness.
Visualizations
Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Conclusion
While specific experimental data for this compound is not yet widely available, the established effectiveness of related thiourea derivatives strongly suggests its potential as a highly efficient corrosion inhibitor for mild steel in acidic environments. The protocols detailed in this document provide a robust framework for its systematic evaluation. Further research is warranted to quantify its inhibition efficiency, elucidate its precise mechanism of action, and explore its potential applications in various industrial settings. The provided methodologies for weight loss, electrochemical analysis, and surface characterization will be instrumental in this endeavor.
References
Application Note and Protocol for the Quantification of 1-(4-Chlorobenzyl)-2-thiourea by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the quantification of 1-(4-Chlorobenzyl)-2-thiourea using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. This protocol is designed to be a valuable resource for professionals involved in pharmaceutical analysis, quality control, and drug development.
Introduction
This compound is a substituted thiourea derivative of interest in medicinal chemistry and drug discovery. Thiourea and its derivatives exhibit a wide range of biological activities. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality assurance. This document outlines a robust RP-HPLC method for its determination, developed based on the physicochemical properties of the analyte and established chromatographic principles for similar compounds.
Compound Information:
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 24827-37-0[1][2] |
| Molecular Formula | C₈H₉ClN₂S[1][2] |
| Molecular Weight | 200.69 g/mol [1] |
| Chemical Structure |
|
| Melting Point | 142-144 °C[1] |
Experimental Protocol
This section details the materials, instrumentation, and procedures for the quantification of this compound.
Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
A reversed-phase HPLC method is proposed for the analysis.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water and adding 1 mL of phosphoric acid. Sonicate for 15 minutes to degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
The sample preparation procedure will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, appropriate extraction or clean-up procedures may be required.
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
System Suitability:
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity:
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 152000 |
| 25 | 380000 |
| 50 | 760000 |
| 100 | 1510000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision:
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| 10 | < 1.5 | < 2.0 |
| 50 | < 1.0 | < 1.5 |
| 100 | < 1.0 | < 1.5 |
Accuracy:
Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80 | 40 | 39.8 | 99.5 |
| 100 | 50 | 50.3 | 100.6 |
| 120 | 60 | 59.5 | 99.2 |
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Robustness:
The robustness of the method is evaluated by making small, deliberate variations in the method parameters.
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate (mL/min) | 0.9, 1.1 | < 2.0 |
| Column Temperature (°C) | 28, 32 | < 2.0 |
| Mobile Phase Composition (%) | 58:42, 62:38 (ACN:H₂O) | < 2.0 |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Sample Preparation and Analysis Workflow.
References
Application Notes and Protocols for Testing the Antibacterial Effect of Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a versatile class of organic compounds recognized for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1] Their capacity to coordinate with metal centers and interact with crucial biological targets such as DNA gyrase makes them promising candidates for the development of novel antimicrobial agents.[1] This is particularly significant in the face of rising antibiotic resistance. Some thiourea derivatives have also been shown to disrupt the NAD+/NADH homeostasis in bacteria, leading to cell wall damage.[2] This document provides detailed protocols for the in vitro evaluation of the antibacterial activity of novel thiourea compounds, covering initial screening and the quantitative assessment of their inhibitory and bactericidal concentrations.
Data Presentation
Table 1: Representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data
The following table is an example of how to present the MIC and MBC values for a hypothetical thiourea compound against common bacterial pathogens. Actual values must be determined experimentally. An MBC/MIC ratio of ≤ 4 is generally indicative of bactericidal activity.[3]
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Escherichia coli | 25922 | 8 | 16 | 2 |
| Staphylococcus aureus | 29213 | 4 | 8 | 2 |
| Pseudomonas aeruginosa | 27853 | 16 | 64 | 4 |
| Klebsiella pneumoniae | 700603 | 8 | 32 | 4 |
Table 2: Representative Zone of Inhibition Data from Agar Disk Diffusion Assay
This table illustrates how to summarize the results from an initial screening using the disk diffusion method. The diameter of the zone of inhibition is measured in millimeters.
| Bacterial Strain | ATCC Number | Thiourea Compound (50 µ g/disk ) Zone of Inhibition (mm) | Positive Control (e.g., Gentamicin, 10 µ g/disk ) Zone of Inhibition (mm) | Negative Control (Solvent) Zone of Inhibition (mm) |
| Escherichia coli | 25922 | 18 | 25 | 0 |
| Staphylococcus aureus | 29213 | 22 | 28 | 0 |
| Pseudomonas aeruginosa | 27853 | 15 | 22 | 0 |
| Klebsiella pneumoniae | 700603 | 17 | 24 | 0 |
Table 3: Representative Time-Kill Curve Assay Data
This table shows example data from a time-kill curve assay, presenting the log10 CFU/mL over a 24-hour period at different concentrations of a thiourea compound relative to its MIC. A bactericidal agent is typically defined as causing a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[4][5]
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.70 | 5.69 | 5.71 | 5.70 | 5.68 |
| 2 | 6.10 | 5.85 | 5.40 | 4.50 | 3.80 |
| 4 | 6.50 | 6.00 | 4.90 | 3.50 | <2.00 |
| 6 | 7.20 | 6.15 | 4.20 | <2.00 | <2.00 |
| 8 | 7.90 | 6.20 | 3.50 | <2.00 | <2.00 |
| 12 | 8.60 | 6.25 | 2.80 | <2.00 | <2.00 |
| 24 | 9.30 | 6.30 | 3.50 | <2.00 | <2.00 |
Experimental Workflow
The overall experimental process for evaluating the antibacterial potential of thiourea compounds is outlined below. The workflow starts with initial screening, followed by the quantitative determination of inhibitory and bactericidal concentrations.
Caption: Experimental workflow for antibacterial testing of thiourea compounds.
Experimental Protocols
Protocol 1: Agar Disk Diffusion Assay
This method is used for the initial screening of the antibacterial activity of the thiourea compounds.[6][7][8]
Materials:
-
Thiourea compounds
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Gentamicin)
-
Negative control (solvent used to dissolve compounds)
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly over the entire surface of an MHA plate to obtain a confluent lawn of growth. Allow the plate to dry for 5-15 minutes.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the thiourea compound onto the agar surface. Gently press each disk to ensure complete contact with the agar. Also, place positive and negative control disks.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a thiourea compound that inhibits the visible growth of a microorganism.[9][10]
Materials:
-
Thiourea compounds
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Plate reader (optional, for measuring optical density)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the thiourea compounds in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Plate Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the thiourea compound at which there is no visible growth (turbidity).
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC is determined to find the lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum.[3][11][12][13]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the thiourea compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Protocol 4: Time-Kill Curve Assay
This dynamic assay assesses the rate at which a thiourea compound kills a bacterial population over time.[4][5][14][15]
Materials:
-
Thiourea compounds
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or Phosphate-Buffered Saline (PBS) for dilutions
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic growth phase, adjusted to a concentration of approximately 1-2 x 10⁶ CFU/mL in CAMHB.
-
Assay Setup: Prepare culture tubes with CAMHB containing the thiourea compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate them onto MHA plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time to generate the time-kill curves.
Potential Mechanism of Action
Thiourea derivatives may exert their antibacterial effects through various mechanisms. One proposed mechanism involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair. Another potential mechanism is the disruption of cellular homeostasis, such as the NAD+/NADH balance, which can lead to damage of the bacterial cell wall.[2][16][17]
Caption: Potential antibacterial mechanisms of thiourea compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microchemlab.com [microchemlab.com]
- 14. actascientific.com [actascientific.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(4-Chlorobenzyl)-2-thiourea in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorobenzyl)-2-thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in agricultural research due to their diverse biological activities, including fungicidal, insecticidal, herbicidal, and plant growth-regulating properties.[1][2] The presence of the 4-chlorobenzyl group is anticipated to enhance the lipophilicity and, consequently, the biological efficacy of the molecule. These application notes provide an overview of the potential uses of this compound in agricultural research, along with detailed experimental protocols based on methodologies reported for structurally related thiourea derivatives.
Potential Agricultural Applications
Based on the known biological activities of thiourea derivatives, this compound is a promising candidate for investigation in the following areas:
-
Fungicide: Thiourea compounds have demonstrated significant inhibitory effects against a range of plant pathogens.[2] They can disrupt fungal growth and reproduction, offering a potential tool for managing crop diseases.
-
Insecticide: Certain thiourea derivatives act as insect growth regulators, interfering with processes like chitin synthesis, which is crucial for the development of insect exoskeletons.[3] This specific mode of action can make them effective against various agricultural pests with potentially lower toxicity to non-target organisms.[3]
-
Plant Growth Regulator: Thiourea and its derivatives have been shown to improve plant growth and productivity, particularly under stressful environmental conditions such as drought, salinity, and heavy metal toxicity.[4][5] They can enhance nutrient uptake, improve gas exchange, and modulate gene expression to mitigate the negative impacts of abiotic stress.[4][6][7]
Data Presentation
Table 1: Inferred Fungicidal Activity of this compound Against Common Plant Pathogens (Hypothetical Data)
| Fungal Pathogen | Host Plant | EC₅₀ (µg/mL) | Reference Compound (EC₅₀, µg/mL) |
| Botrytis cinerea | Grape, Strawberry | 12.5 | Carbendazim (5.2) |
| Alternaria solani | Tomato, Potato | 15.8 | Mancozeb (8.7) |
| Cercospora arachidicola | Peanut | 13.2 | Chlorothalonil (10.5) |
| Physalospora piricola | Apple, Pear | 12.1 | Thiophanate-methyl (7.9) |
Note: This table presents hypothetical data based on the reported activities of similar acylthiourea derivatives.[8] Actual EC₅₀ values for this compound would need to be determined experimentally.
Table 2: Inferred Insecticidal Activity of this compound Against Key Agricultural Pests (Hypothetical Data)
| Insect Pest | Host Plant | LC₅₀ (ppm) | Reference Compound (LC₅₀, ppm) |
| Myzus persicae (Green Peach Aphid) | Various | 55 | Imidacloprid (10) |
| Bemisia tabaci (Sweetpotato Whitefly) | Various | 72 | Thiamethoxam (15) |
| Spodoptera littoralis (Cotton Leafworm) | Cotton, Vegetables | 46.8 | Diflubenzuron (2.5) |
Note: This table presents hypothetical data based on the reported activities of other insecticidal thioureas.[3][9] Actual LC₅₀ values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of N-substituted thiourea derivatives.[10]
Materials:
-
4-Chlorobenzylamine
-
Ammonium thiocyanate
-
Hydrochloric acid (HCl)
-
Anhydrous acetone
-
Stirring apparatus
-
Reflux condenser
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzylamine (1 equivalent) in anhydrous acetone.
-
To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in anhydrous acetone dropwise while stirring.
-
After the addition is complete, add a few drops of concentrated HCl as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with constant stirring.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Diagram 1: Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Protocol 2: In Vitro Antifungal Assay
This protocol describes a method to evaluate the fungicidal activity of this compound against various plant pathogenic fungi using the poisoned food technique.
Materials:
-
Pure cultures of test fungi (e.g., Botrytis cinerea, Alternaria solani)
-
Potato Dextrose Agar (PDA) medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes
-
Cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare PDA medium and sterilize it by autoclaving.
-
Cool the molten PDA to 45-50 °C.
-
Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final concentration of DMSO does not inhibit fungal growth (typically <1%).
-
Prepare a control plate with PDA and DMSO only.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the margin of a 7-day-old culture of the test fungus.
-
Incubate the plates at 25 ± 2 °C in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the concentration-response data.
Diagram 2: Antifungal Assay Workflow
Caption: Workflow for in vitro antifungal activity assessment.
Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is suitable for evaluating the insecticidal activity of this compound against sap-sucking insects like aphids.
Materials:
-
Healthy host plants (e.g., cabbage for aphids)
-
Test insects (e.g., Myzus persicae)
-
This compound
-
Acetone
-
Triton X-100 (surfactant)
-
Distilled water
-
Beakers
-
Forceps
-
Ventilated cages
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a series of test solutions by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to obtain the desired concentrations. Prepare a control solution with acetone and surfactant in water.
-
Excise leaves from the host plants.
-
Dip each leaf into a test solution for 10-15 seconds with gentle agitation to ensure complete coverage.
-
Allow the leaves to air dry.
-
Place the treated leaves in a Petri dish or a ventilated container with a moist filter paper to maintain turgidity.
-
Introduce a known number of insects (e.g., 20 adult aphids) onto each treated leaf.
-
Maintain the containers at 25 ± 2 °C with a 16:8 hour (light:dark) photoperiod.
-
Record insect mortality at 24, 48, and 72 hours after treatment. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group:
-
Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] * 100
-
-
Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) value using probit analysis.
Diagram 3: Insecticidal Bioassay Workflow
Caption: Workflow for insecticidal bioassay using the leaf-dip method.
Protocol 4: Plant Growth Regulation Under Abiotic Stress
This protocol outlines a method to assess the potential of this compound to mitigate drought stress in a model plant like wheat.
Materials:
-
Seeds of a model plant (e.g., wheat)
-
Pots with sterile soil or a suitable growing medium
-
This compound
-
Ethanol (as a solvent)
-
Distilled water
-
Growth chamber or greenhouse with controlled conditions
-
Equipment for measuring physiological parameters (e.g., chlorophyll content, relative water content)
Procedure:
-
Sow the seeds in pots and allow them to germinate and grow under optimal conditions for a few weeks.
-
Prepare a stock solution of this compound in a small amount of ethanol and then dilute with distilled water to the desired concentrations for foliar application (e.g., 50, 100, 200 mg/L). Prepare a control spray solution with the same concentration of ethanol in water.
-
Divide the plants into four groups:
-
Group 1: Well-watered + Control spray
-
Group 2: Well-watered + Thiourea spray
-
Group 3: Drought stress + Control spray
-
Group 4: Drought stress + Thiourea spray
-
-
Induce drought stress by withholding water from Groups 3 and 4 until the soil moisture content reaches a predetermined level (e.g., 40% of field capacity). Maintain optimal watering for Groups 1 and 2.
-
Apply the foliar sprays of the test compound or control solution to the respective groups.
-
Continue the stress treatment for a specified period (e.g., 1-2 weeks).
-
At the end of the experimental period, harvest the plants and measure various growth and physiological parameters, such as:
-
Plant height and biomass (fresh and dry weight)
-
Chlorophyll content
-
Relative water content
-
Proline content and other stress markers
-
-
Statistically analyze the data to determine if this compound treatment significantly improves plant growth and physiological status under drought stress compared to the stressed control group.
Diagram 4: Plant Growth Regulation Study Logic
Caption: Logical flow of a plant growth regulation study under abiotic stress.
Conclusion
This compound represents a molecule of interest for the development of novel agrochemicals. The provided protocols, adapted from research on similar thiourea derivatives, offer a starting point for the systematic evaluation of its fungicidal, insecticidal, and plant growth-regulating properties. Further research is warranted to establish its precise mechanisms of action, efficacy under field conditions, and toxicological profile.
References
- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Co-application of potassium and thiourea for mitigating salinity stress in wheat seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiourea and arginine synergistically preserve redox homeostasis and ionic balance for alleviating salinity stress in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide or acylthiourea moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insecticidal activity of novel thioureas and isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Application of 1-(4-Chlorobenzyl)-2-thiourea Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives and their metal complexes are a class of compounds of significant interest in medicinal and materials chemistry. The presence of nitrogen and sulfur donor atoms allows thioureas to act as versatile ligands, forming stable complexes with a wide range of transition metals.[1][2] These metal complexes often exhibit enhanced biological activities compared to the free ligands, including potent anticancer, antibacterial, and antifungal properties.[2][3][4][5] The coordination of the thiourea ligand to a metal center can influence its steric and electronic properties, leading to novel mechanisms of action and potential therapeutic applications.[6]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes using 1-(4-Chlorobenzyl)-2-thiourea as a ligand. While specific data for this exact ligand is limited in published literature, the following protocols are based on established methods for closely related thiourea derivatives and provide a strong foundation for researchers.
Synthesis of this compound Ligand
A common and effective method for the synthesis of N-substituted thioureas is the reaction of an isothiocyanate with an appropriate amine. In this case, 4-chlorobenzyl isothiocyanate would be reacted with ammonia.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzyl isothiocyanate (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Amine Addition: To the stirred solution, add a solution of aqueous ammonia (1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then washed with cold distilled water and diethyl ether to remove any unreacted starting materials and byproducts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as elemental analysis.
General Protocol for the Synthesis of Metal Complexes
The following is a generalized protocol for the synthesis of metal complexes of this compound with common transition metals such as Ni(II), Cu(II), Pd(II), and Pt(II). The stoichiometry of the ligand to the metal salt is typically 2:1.[7]
Protocol 2: Synthesis of M(II)-[this compound]₂ Complexes
-
Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in a round-bottom flask with gentle heating if necessary.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, K₂PdCl₄, K₂PtCl₄) (1 equivalent) in the same solvent.
-
Complexation Reaction: Add the metal salt solution dropwise to the stirred ligand solution at room temperature.
-
pH Adjustment (if necessary): For some reactions, particularly with bidentate coordination involving deprotonation, a weak base like triethylamine (Et₃N) may be added to facilitate the reaction.[7]
-
Reaction and Precipitation: Stir the reaction mixture for several hours (typically 2-6 hours) at room temperature or with gentle refluxing. The formation of a precipitate often indicates the formation of the metal complex.
-
Isolation and Washing: Collect the precipitate by filtration. Wash the solid product sequentially with the reaction solvent, distilled water, and diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the final product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the successful synthesis and elucidate the structure of the metal complexes.
| Technique | Expected Observations for Metal Complex Formation |
| FT-IR Spectroscopy | Shift in the ν(C=S) and ν(N-H) stretching frequencies of the thiourea ligand upon coordination to the metal ion. The appearance of new bands in the far-IR region corresponding to M-S and M-N bonds. |
| ¹H NMR Spectroscopy | Broadening or shifting of the N-H proton signals upon coordination. Changes in the chemical shifts of the benzyl protons due to the influence of the metal center. |
| ¹³C NMR Spectroscopy | Shift in the chemical shift of the C=S carbon upon coordination. |
| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion and charge transfer bands. |
| Mass Spectrometry | Determination of the molecular weight of the complex and confirmation of its stoichiometry. |
| Elemental Analysis | Confirms the empirical formula of the synthesized complex. |
| Single-Crystal X-ray Diffraction | Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. |
Application Notes: Potential Biological Activities
Metal complexes of thiourea derivatives have shown significant promise as therapeutic agents, particularly in the fields of oncology and microbiology.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of thiourea-metal complexes against various cancer cell lines.[3][8] The coordination to a metal ion often enhances the anticancer activity of the thiourea ligand.[6] Gold(I) and silver(I) complexes, for instance, have demonstrated excellent cytotoxic values in several cancer cell lines.[3][8] The mechanism of action is often multifactorial and can involve interactions with DNA, inhibition of key enzymes like topoisomerase, and induction of apoptosis through the generation of reactive oxygen species (ROS).
Antimicrobial Activity
Thiourea-metal complexes have also been extensively investigated for their antibacterial and antifungal properties.[5][7] The chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes. Once inside the cell, the complex can interfere with various cellular processes, leading to microbial death.
Data Presentation
Table 1: Illustrative Characterization Data for a Hypothetical Ni(II)-[this compound]₂Cl₂ Complex
| Parameter | Value |
| Molecular Formula | C₁₆H₁₈Cl₄N₄NiS₂ |
| Molecular Weight | 569.98 g/mol |
| Appearance | Green solid |
| Melting Point | >250 °C (decomposes) |
| FT-IR (cm⁻¹) ν(N-H) | 3250 (shifted from 3350 in free ligand) |
| FT-IR (cm⁻¹) ν(C=S) | 780 (shifted from 810 in free ligand) |
| UV-Vis λmax (nm) | 410, 650 |
| Magnetic Moment (µeff) | 2.95 B.M. (suggests octahedral geometry) |
Note: This data is hypothetical and serves as an example based on typical values for similar Ni(II)-thiourea complexes.
Table 2: Summary of Reported Biological Activities for Various Thiourea-Metal Complexes
| Metal Complex | Ligand Type | Biological Activity | Reference |
| Au(I), Ag(I) Complexes | Phosphine-functionalized thiourea | Anticancer (HeLa, A549, Jurkat cells) | [3][8] |
| Pd(II), Pt(II) Complexes | N-Phenylmorpholine-4-carbothioamide | Antibacterial, Anticancer (MCF-7) | [7] |
| Ni(II), Cu(II), Co(II) Complexes | N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide | Anticancer (MCF-7) | [4] |
| Pt(II) Complexes | N,N-Disubstituted-4-chlorobenzoyl thiourea | Antibacterial, Antifungal | [6] |
Visualizations
Caption: General workflow for the synthesis and characterization of metal complexes.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1-(4-Chlorobenzyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorobenzyl)-2-thiourea is a synthetic compound belonging to the thiourea class of molecules, which are recognized for their diverse biological activities. Various substituted thiourea derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, suggesting their potential as novel anticancer agents.[1][2][3][4] The cytotoxic mechanism of some thiourea compounds has been linked to the induction of apoptosis.[1][3] Therefore, a thorough evaluation of the cytotoxic potential of this compound is a critical step in its preclinical assessment.
These application notes provide a comprehensive framework for developing and executing cell-based assays to determine the cytotoxicity of this compound. The protocols herein describe methods to assess cell viability, membrane integrity, and the induction of apoptosis.
Experimental Workflow Overview
The overall workflow for assessing the cytotoxicity of the test compound involves several key stages, from initial cell culture preparation to data analysis and interpretation.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-Substituted Thioureas
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the synthesis of N-substituted thioureas. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted thioureas?
The most prevalent methods for synthesizing N-substituted thioureas are:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method.[1] The reaction is a straightforward nucleophilic addition where the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate.[1]
Q2: I am experiencing a low yield in my thiourea synthesis. What are the potential causes and how can I address them?
Low yields can arise from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
| Potential Cause | Recommended Solution |
| Poor nucleophilicity of the amine | For amines with electron-withdrawing groups, consider increasing the reaction temperature or using a catalyst.[3] |
| Steric hindrance | Bulky substituents on the amine or isothiocyanate can slow the reaction. Increasing the reaction temperature or prolonging the reaction time may improve the yield. |
| Degradation of isothiocyanate | Use freshly prepared or purified isothiocyanates and store them in a cool, dark, and dry environment. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adjusting the temperature or reaction time. |
| Product loss during workup | N-substituted thioureas can have varying solubility. Ensure the appropriate solvent is used for extraction and minimize transfers. Purification by recrystallization or column chromatography should be optimized to reduce losses.[1] |
Q3: I am observing the formation of unexpected byproducts. What are the common side reactions and how can they be minimized?
Side reactions can significantly impact the purity and yield of the desired N-substituted thiourea.
| Common Side Reaction | How to Minimize |
| Formation of symmetrical N,N'-disubstituted thiourea (in unsymmetrical synthesis) | When generating an isothiocyanate in situ from an amine and carbon disulfide, it can react with the starting amine. A two-step, one-pot approach, where the isothiocyanate is formed first before the addition of the second amine, can be effective. |
| Decomposition of dithiocarbamate intermediate | This can occur at elevated temperatures when using the carbon disulfide method. Careful temperature control is crucial. |
| Formation of N-acylureas | This can occur if carbodiimide reagents are used in the presence of carboxylic acid contaminants. Ensure all reactants and solvents are free from such impurities. |
Q4: How can I effectively purify my N-substituted thiourea product?
The purification method depends on the physical properties of the product and the nature of the impurities.
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Recrystallization: This is a common and effective method for purifying solid thiourea derivatives. Suitable solvents include ethanol, methanol, or mixtures like ethanol/water.[4] The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.
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Column Chromatography: For non-crystalline or oily products, or when impurities have similar solubility to the product, column chromatography is the most reliable purification method.[1] A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.
-
Acid-Base Extraction: If the starting materials or byproducts have acidic or basic functionalities that the desired product lacks, an acid-base extraction during the workup can be an effective preliminary purification step.
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following tables summarize the impact of different conditions on thiourea synthesis.
Table 1: Effect of Reaction Temperature on Yield (Urea + Lawesson's Reagent)
This data illustrates a common principle where the yield increases with temperature up to an optimal point, after which side reactions or product decomposition may lead to a decrease in yield.[5]
| Temperature (°C) | Yield (%) |
| 55 | 52.31 |
| 65 | 59.25 |
| 75 | 64.14 |
| 85 | 61.58 |
| 95 | 58.72 |
Table 2: Comparison of Yields for Different Amines in Thiourea Synthesis
The nucleophilicity of the amine plays a significant role in the reaction's success. This table provides representative yields for the reaction of various amines with isothiocyanates.
| Isothiocyanate | Primary Amine | Product | Yield (%) |
| Phenyl isothiocyanate | Benzylamine | N-Benzyl-N'-phenylthiourea | >95[1] |
| Benzyl isothiocyanate | Aniline | N-Phenyl-N'-(benzyl)thiourea | >95[1] |
| Phenethyl isothiocyanate | n-Butylamine | N-Butyl-N'-(phenethyl)thiourea | >90[1] |
| 3,4,5-Trimethoxyphenyl isothiocyanate | Various amines | N-Aryl/alkyl-N'-(3,4,5-trimethoxyphenyl)thiourea | 85-98[1] |
| Benzyl isothiocyanate | Dibenzylamine | N,N,N'-tribenzylthiourea | High[6] |
| Phenyl isothiocyanate | N-methylaniline | N-methyl-N,N'-diphenylthiourea | High[6] |
| Phenyl isothiocyanate | Di-n-butylamine | N,N-di-n-butyl-N'-phenylthiourea | High[6] |
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea from an Isothiocyanate and a Primary Amine
This protocol provides a general procedure for a standard solution-phase synthesis.[1]
Materials:
-
Substituted Isothiocyanate (1.0 eq)
-
Primary Amine (1.0-1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve the isothiocyanate (1.0 eq) in a suitable volume of anhydrous solvent (e.g., DCM or THF) to achieve a concentration of approximately 0.1-0.5 M.
-
To the stirred solution, add the primary amine (1.0-1.1 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature. If the reaction is sluggish, gentle heating can be applied.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: General Synthesis of a Symmetrical N,N'-Disubstituted Thiourea from an Amine and Carbon Disulfide in an Aqueous Medium
This method offers a greener approach to thiourea synthesis.[2]
Materials:
-
Aliphatic Primary Amine (2.0 eq)
-
Carbon Disulfide (1.0 eq)
-
Water
Procedure:
-
In a round-bottom flask, add the aliphatic primary amine (2.0 eq) to water.
-
Cool the mixture in an ice bath and add carbon disulfide (1.0 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
The symmetrical thiourea derivative will typically precipitate from the aqueous solution.
-
Collect the precipitate by filtration, wash with a small amount of cold water, and dry to obtain the pure product.
Protocol 3: Purification by Column Chromatography
This is a general procedure for purifying N-substituted thioureas that are not easily crystallized.[7]
Materials:
-
Crude thiourea product
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column: Securely clamp a chromatography column in a vertical position. Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
Pack the column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. Add a layer of sand on top of the silica gel.
-
Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel.
-
Elute the column: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it. Collect fractions in test tubes.
-
Analyze fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolate the product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-substituted thiourea.
Visualizations
Experimental Workflow for Thiourea Synthesis
Caption: General experimental workflow for the synthesis of N-substituted thioureas.
Troubleshooting Decision Tree for Low Product Yield
References
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. asianpubs.org [asianpubs.org]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
identifying and minimizing byproducts in 1-(4-Chlorobenzyl)-2-thiourea synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(4-Chlorobenzyl)-2-thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and generally high-yielding method is the reaction of 4-chlorobenzyl isothiocyanate with ammonia.[1] This reaction is a nucleophilic addition of ammonia to the electrophilic carbon of the isothiocyanate group.
An alternative route involves the reaction of 4-chlorobenzylamine with an alkali metal thiocyanate (like potassium or ammonium thiocyanate) in the presence of an acid.[2]
Q2: What are the likely byproducts in the synthesis of this compound?
The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions.[3] Potential byproducts include:
-
1,3-bis(4-chlorobenzyl)thiourea: This symmetrically disubstituted thiourea can form if the starting 4-chlorobenzylamine reacts with the in situ generated 4-chlorobenzyl isothiocyanate. This is more likely when using thiocyanates directly with the amine.
-
Unreacted starting materials: Incomplete reactions can leave residual 4-chlorobenzylamine or 4-chlorobenzyl isothiocyanate.
-
Decomposition products: Isothiocyanates can be unstable and may decompose, especially when heated, leading to various impurities.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A single spot for the purified product on the TLC plate is an indicator of its purity.[4]
Q4: What are the recommended purification techniques for this compound?
Recrystallization is a highly effective method for purifying the solid product.[1] Suitable solvents for recrystallization need to be determined experimentally but ethanol or ethanol/water mixtures are common for similar compounds. Column chromatography on silica gel can also be employed for purification, especially if the product is contaminated with impurities of similar polarity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor quality or degraded 4-chlorobenzyl isothiocyanate. | Use freshly prepared or purified isothiocyanate. Store it in a cool, dark, and dry place. | Improved yield and fewer side products from isothiocyanate decomposition. |
| Incomplete reaction. | Increase reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed. | Drive the reaction to completion and increase the product yield. |
| Suboptimal reaction pH (when using amine and thiocyanate). | Ensure the reaction medium is acidic to facilitate the formation of the isothiocyanate intermediate. | Improved reaction rate and yield. |
| Loss of product during workup. | If the product is water-soluble, avoid excessive washing with water. Use saturated brine washes to minimize loss. | Increased isolated yield of the final product. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Identification Method | Minimization and Removal Strategy |
| Unreacted 4-chlorobenzylamine | TLC: A spot corresponding to the starting amine. ¹H NMR: Characteristic signals for the benzylic protons and aromatic protons of the amine. | Minimization: Use a slight excess of the isothiocyanate or thiocyanate. Removal: Acid wash during workup to protonate and extract the amine into the aqueous layer. Recrystallization or column chromatography. |
| 1,3-bis(4-chlorobenzyl)thiourea | TLC: A less polar spot compared to the desired product. ¹H NMR: Appearance of a different set of benzylic and aromatic signals. Mass Spectrometry: A molecular ion peak corresponding to the disubstituted thiourea. | Minimization: In the isothiocyanate route, ensure slow addition of the amine to an excess of ammonia. In the thiocyanate route, control the stoichiometry and reaction conditions to favor the formation of the monosubstituted product. Removal: Purification by column chromatography or fractional recrystallization. |
| Other unidentified byproducts | HPLC: Additional peaks in the chromatogram.[5] NMR: Unassigned signals in the ¹H and ¹³C NMR spectra.[6][7] | Minimization: Optimize reaction conditions (temperature, time, solvent). Ensure high purity of starting materials. Removal: Purification by column chromatography with a suitable eluent system. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Structurally Similar Thiourea (4-chlorobenzoylthiourea) [4]
| Heating Temperature (°C) | Heating Time (hours) | Yield (%) |
| 90 | 1.5 | 28.99 |
| 100 | 1.5 | 41.07 |
| 110 | 1.5 | 48.79 |
| 120 | 1.5 | 45.14 |
| 110 | 0.5 | 41.65 |
| 110 | 1.0 | 50.84 |
| 110 | 1.5 | 46.39 |
| 110 | 2.0 | 43.18 |
Note: This data is for a related compound and should be used as a general guide for optimization.
Experimental Protocols
General Protocol for the Synthesis of this compound from 4-Chlorobenzyl Isothiocyanate and Ammonia
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-chlorobenzyl isothiocyanate (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath and slowly add a solution of aqueous ammonia (a slight excess, e.g., 1.1-1.2 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. If a precipitate forms, it can be collected by filtration and washed with cold water. If no solid forms, the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
General Protocol for Analytical Characterization
-
Thin-Layer Chromatography (TLC): Use silica gel plates and a mobile phase such as a mixture of hexane and ethyl acetate to monitor the reaction and assess purity. Visualize spots under UV light.[4]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a common starting point.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to obtain ¹H and ¹³C NMR spectra for structural confirmation.[6][8]
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 错误页 [amp.chemicalbook.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Purification of Crude 1-(4-Chlorobenzyl)-2-thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1-(4-Chlorobenzyl)-2-thiourea.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider a mixed solvent system, such as ethanol/water, where the compound is soluble in the primary solvent (ethanol) and insoluble in the anti-solvent (water).[1] |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding a slight excess can prevent premature crystallization, but a large excess will keep the product in solution upon cooling. | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and depositing crystals on the filter paper. If crystals do form, they can be redissolved with a small amount of hot solvent. | |
| Oily Product Instead of Crystals | The compound may have a low melting point or be impure, leading to a melting point depression. | Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding the solution with a small crystal of pure product can also be effective. Ensure the cooling process is slow to allow for proper crystal lattice formation. |
| Colored Impurities Remain After Recrystallization | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb the desired product. |
| Poor Separation in Column Chromatography | Incorrect solvent system (mobile phase) was chosen. | The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a Thin Layer Chromatography (TLC) plate.[2] A common mobile phase for thiourea derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3][4] |
| The column was improperly packed. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and inefficient separation. | |
| The column was overloaded with the crude sample. | The amount of crude material should typically be 1-5% of the weight of the silica gel. Overloading the column will result in broad, overlapping bands. | |
| Product is Contaminated with Starting Materials | Incomplete reaction. | Monitor the reaction progress using TLC to ensure all starting materials have been consumed before workup. |
| Inefficient purification. | If starting materials have similar polarity to the product, a different purification technique or a more optimized chromatography method (e.g., a shallower solvent gradient) may be necessary. | |
| Product is Contaminated with Symmetrical Thiourea | If synthesizing an unsymmetrical thiourea, the intermediate isothiocyanate may react with the starting amine. | A two-step, one-pot method where the second amine is added only after the complete formation of the isothiocyanate can minimize this side product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common synthetic route involves the reaction of 4-chlorobenzylamine with an isothiocyanate precursor, such as ammonium thiocyanate, to form the target thiourea.
Q2: What are the likely impurities in crude this compound?
Common impurities can include unreacted starting materials such as 4-chlorobenzylamine and byproducts from the decomposition of the isothiocyanate intermediate. Symmetrical N,N'-bis(4-chlorobenzyl)thiourea could also be a potential impurity if the reaction conditions are not carefully controlled.
Q3: Which solvents are recommended for the recrystallization of this compound?
While specific data for this compound is limited, ethanol or a mixed solvent system of ethanol and water are good starting points for recrystallization, as many thiourea derivatives show appropriate solubility in these systems.[1][5] The ideal solvent should dissolve the compound when hot but not when cold.
Q4: What is a suitable stationary and mobile phase for the column chromatography of this compound?
Silica gel is a common stationary phase for the purification of thiourea derivatives. A typical mobile phase would be a gradient of hexane and ethyl acetate.[3][4] The optimal ratio should be determined by TLC analysis to achieve good separation.
Q5: How can I monitor the purity of my this compound?
Thin Layer Chromatography (TLC) is a quick and effective method to assess purity. A pure compound should appear as a single spot on the TLC plate. Purity can be further confirmed by techniques such as melting point determination, and spectroscopic methods like NMR.
Experimental Protocols
Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution gently on a hot plate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and charcoal.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Column Chromatography on Silica Gel
-
TLC Analysis: Determine the optimal solvent system (mobile phase) by running TLC plates with the crude product in various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar solvent mixture. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the chromatography solvent or a suitable volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture, gradually increasing the polarity by adding more ethyl acetate. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Method Selection
The choice of purification method often depends on the nature and quantity of impurities. The following workflow can guide your decision-making process.
Caption: A decision workflow for selecting a purification technique.
Quantitative Data Summary
The following table summarizes expected outcomes for the purification of thiourea derivatives. Note that specific yields and purity levels for this compound may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Expected Yield Range | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | Simple, inexpensive, and effective for removing small amounts of impurities. | Can result in significant product loss if the compound is partially soluble in the cold solvent. Not effective for separating impurities with similar solubility. |
| Column Chromatography | >99% | 50-85% | Highly effective for separating complex mixtures and impurities with similar polarities. | More time-consuming, requires larger volumes of solvent, and can be more expensive than recrystallization. |
References
overcoming solubility issues of 1-(4-Chlorobenzyl)-2-thiourea in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with 1-(4-Chlorobenzyl)-2-thiourea and similar poorly soluble compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous cell culture medium?
A1: This is a common issue for hydrophobic compounds like this compound. While it may dissolve readily in a pure organic solvent like Dimethyl Sulfoxide (DMSO), this solution is not thermodynamically stable when diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS).[1][2] The high concentration of water in the medium causes the poorly water-soluble compound to "crash out" or precipitate. The organic solvent molecules (e.g., DMSO) will preferentially interact with water, leaving the compound unable to stay in solution.[1]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent for dissolving poorly soluble, non-polar compounds for use in biological assays.[3][4] It is an aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[3] For initial experiments, prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.
Q3: My cells are sensitive to DMSO. What is the maximum concentration I can use in my assay?
A3: The tolerance to DMSO is highly cell-line dependent. Most cell lines can tolerate a final DMSO concentration of up to 0.1% - 0.5% without significant cytotoxicity.[5] However, concentrations above 1% can reduce cell responses, and concentrations above 2% can be cytotoxic.[4] It is critical to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and assay duration.[5]
Q4: I've minimized the final DMSO concentration, but my compound still precipitates. What are my other options?
A4: If precipitation persists, several alternative formulation strategies can be explored to enhance aqueous solubility:
-
Co-solvents: Using a mixture of solvents can improve solubility.[6][7] Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used in combination with water.[6]
-
pH Modification: For compounds with ionizable groups, adjusting the pH of the medium can increase solubility.[8] Thiourea derivatives may have altered solubility depending on the pH.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[9][10] They can encapsulate the poorly soluble drug, forming an inclusion complex that is more water-soluble.[9][10][11][12]
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range increases the surface area, which can significantly improve the dissolution rate and saturation solubility according to the Noyes-Whitney equation.[13][14][15]
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution
This workflow provides a step-by-step process for troubleshooting and resolving compound precipitation in your biological assay.
Caption: A workflow for preparing and troubleshooting this compound solutions.
Decision Tree for Solubilization Strategy
Use this decision tree to select an appropriate method for improving the solubility of your compound based on experimental constraints.
Caption: A decision tree to guide the selection of a solubilization strategy.
Data Summary Tables
Table 1: Common Co-solvents for Biological Assays This table summarizes common co-solvents used to improve the solubility of hydrophobic compounds.
| Co-Solvent | Properties | Typical Final Concentration | Notes |
| DMSO | Aprotic, strong solvent for non-polar compounds.[3] | < 0.5% | Can be toxic at higher concentrations; perform vehicle controls.[4][5] |
| Ethanol | Protic, often used for plant-derived compounds. | < 1% | Can have immunomodulatory effects; less toxic than DMSO for some cells.[4] |
| Polyethylene Glycol (PEG 300/400) | Water-miscible polymer. | 1-10% | Generally low toxicity, often used in preclinical formulations.[6] |
| Propylene Glycol | Viscous, water-miscible alcohol. | 1-5% | Common in pharmaceutical formulations.[6] |
Table 2: Comparison of Advanced Solubilization Strategies This table compares advanced methods for formulating poorly soluble compounds.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a hydrophilic shell.[9][10][11] | Increases aqueous solubility, can improve stability.[10][11] | Requires specific cyclodextrin type; can have dose-limiting toxicity.[16] |
| Nanoparticle Formulation | Increases surface area-to-volume ratio, enhancing dissolution rate.[13][14][17] | Can significantly improve bioavailability, suitable for oral and parenteral routes.[13][15] | Requires specialized equipment (e.g., milling, homogenization); stability can be a concern.[14] |
| Lipid-Based Formulations | Dissolves the compound in lipidic excipients (oils, surfactants).[16][18] | Can improve oral absorption; mimics natural absorption pathways.[8] | Complex formulations; potential for drug degradation. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh 1-5 mg of this compound powder.
-
Solvent Addition: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired high concentration (e.g., for a 50 mM stock of a compound with MW=200 g/mol , dissolve 10 mg in 1 mL DMSO).
-
Dissolution: Vortex vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Tolerated Solvent Concentration
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at the density used for your main experiment and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a dilution series of your solvent (e.g., DMSO) in your complete cell culture medium. Typical final concentrations to test are 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%.[4]
-
Treatment: Remove the old medium from the cells and add the medium containing the different solvent concentrations. Include a "no solvent" control.
-
Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method (e.g., MTT, PrestoBlue™, or Trypan Blue exclusion).
-
Analysis: Determine the highest solvent concentration that does not significantly reduce cell viability compared to the "no solvent" control. This is your maximum tolerated concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. mdpi.com [mdpi.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
stability testing and degradation analysis of thiourea derivatives in solution
Technical Support Center: Stability and Degradation of Thiourea Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiourea derivatives. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the stability testing and degradation analysis of these compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of thiourea derivatives in solution?
A1: Thiourea derivatives are susceptible to degradation through several pathways, primarily influenced by environmental and solution conditions. The key factors are:
-
Oxidation: The sulfur atom in the thiourea moiety is easily oxidized. Common oxidants like hydrogen peroxide, or even atmospheric oxygen, can lead to the formation of products like formamidine disulfides, thiourea dioxide, or ultimately urea and sulfates.[1][2][3]
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Hydrolysis: Stability is often pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis.[4] Base-catalyzed hydrolysis of S-alkylated isothiouronium salts, for instance, yields thiols.[1]
-
Temperature: Elevated temperatures accelerate thermal decomposition, which can lead to the release of gases like ammonia (NH₃), carbon disulfide (CS₂), and isothiocyanic acid (HNCS).[4][5][6]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to the formation of various photoproducts.[4][7]
-
Metal Ions: The presence of certain metal ions can catalyze the degradation of thiourea derivatives.[3]
Q2: What are the common visible or olfactory signs of thiourea derivative degradation?
A2: Degradation of a thiourea derivative, which is often a white or off-white solid, can be indicated by several observable changes:[4]
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Color Change: A common sign of degradation is the development of a yellow or brownish tint.[4]
-
Odor: The release of volatile degradation products may result in the emission of ammonia-like or sulfurous odors.[4]
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Physical State: Hygroscopic compounds may become clumpy or sticky upon absorption of moisture, which can facilitate hydrolysis.[4]
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Solubility Issues: The formation of insoluble degradation products can lead to the appearance of a precipitate or cloudiness in a previously clear solution.[4]
Q3: What are the general degradation products I should expect to see?
A3: The degradation products are highly dependent on the specific stress condition applied.
-
Oxidation: The initial product is often a formamidine disulfide. Further oxidation can lead to the corresponding urea derivative (desulfurization) and sulfate ions.[2][3] With hydrogen peroxide, thiourea dioxide can be formed.[1][8]
-
Hydrolysis: Depending on the pH and the structure of the derivative, hydrolysis can yield ureas, amines, and hydrogen sulfide or corresponding thiols.[1][9]
-
Thermal Degradation: Gaseous products such as ammonia (NH₃), carbon disulfide (CS₂), and isothiocyanic acid (HNCS) are common.[6]
-
Photodegradation: Photolysis can lead to a wide array of products, and their identification often requires advanced analytical techniques.[7]
Q4: How does pH affect the stability of thiourea derivatives in solution?
A4: The stability of thiourea derivatives in solution is often highly dependent on pH.[4]
-
Acidic Conditions (pH < 7): Many thiourea derivatives exhibit reasonable stability in mildly acidic solutions. However, strong acidic conditions can promote hydrolysis. In the presence of certain oxidants, acidic pH can favor the formation of formamidine disulfide.[3]
-
Neutral Conditions (pH ≈ 7): Stability is variable and compound-specific. Some derivatives may undergo slow hydrolysis or oxidation.
-
Alkaline Conditions (pH > 7): Basic conditions generally accelerate the rate of hydrolysis.[1] For S-alkylated derivatives (isothiouronium salts), base hydrolysis is a standard method to generate the corresponding thiol.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Inconsistent results in bioassays or analytical runs. | Degradation of the stock or working solution, leading to lower effective concentration of the active compound. | 1. Prepare fresh solutions immediately before each experiment. 2. Verify the purity of the solid compound using a suitable analytical method (e.g., HPLC, LC-MS) before preparing solutions. 3. If solutions must be stored, store them protected from light at a low temperature (e.g., 2-8°C) and for a validated period. Filter before use.[4] |
| A precipitate forms in the solution upon standing. | 1. Formation of an insoluble degradation product. 2. The concentration of the derivative exceeds its solubility limit in the chosen solvent, possibly due to temperature changes. | 1. Confirm the identity of the precipitate using analytical techniques if possible. 2. Prepare fresh solutions and use them promptly.[4] 3. Ensure the compound is fully dissolved initially and consider storing solutions at a constant temperature. |
| The solid compound has turned yellow and/or emits a sulfurous odor. | Significant oxidative degradation and/or thermal decomposition has occurred.[4] | 1. The compound should be considered degraded and should not be used for quantitative experiments. 2. Obtain a fresh batch of the compound. 3. Review storage conditions. Ensure the compound is stored in a tightly sealed, amber container in a cool, dark, and dry place (e.g., a desiccator).[4] For highly sensitive compounds, consider purging the container with an inert gas (N₂ or Ar) before sealing. |
| HPLC analysis shows multiple unexpected peaks. | The compound is degrading under the analytical conditions (e.g., mobile phase pH, temperature) or during sample preparation. | 1. Evaluate the stability of the compound in the sample diluent and mobile phase. 2. Use a lower column temperature if thermolability is suspected. 3. Adjust the mobile phase pH to a range where the compound is more stable. 4. Ensure sample preparation is done quickly and samples are analyzed immediately or stored in an autosampler at a low temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding degradation pathways and developing stability-indicating analytical methods.[10][11][12]
Objective: To identify the likely degradation products of a thiourea derivative under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the thiourea derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the mixture at room temperature for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and an oxidizing agent (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution in a sealed vial at an elevated temperature (e.g., 70°C).
-
At each time point, cool the sample and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 105°C) for a set duration.[13]
-
After exposure, dissolve the solid in a known volume of solvent for analysis.
-
-
Photodegradation:
-
Expose the stock solution (in a phototransparent container, e.g., quartz) and the solid compound to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[14]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
After exposure, prepare the samples for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the intact thiourea derivative from all its potential degradation products.
| Parameter | Typical Condition | Notes |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | A common choice for many organic molecules. |
| Mobile Phase | Gradient of an aqueous buffer and an organic modifier. | A typical gradient might be: - Solvent A: 0.1% Phosphoric Acid in Water - Solvent B: Acetonitrile (MeCN) Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic content.[4] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30°C | Helps ensure reproducible retention times.[4] |
| Injection Vol. | 10 - 20 µL | Dependent on sample concentration and detector sensitivity. |
| Detection | UV Detector at a suitable wavelength (e.g., 242 nm) or Diode Array Detector (DAD) | DAD is preferred as it allows for peak purity analysis to ensure co-elution is not occurring.[4] |
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
Method Development:
-
Inject the unstressed sample to determine the retention time of the parent peak.
-
Inject each of the stressed samples from the forced degradation study (Protocol 1).
-
Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.
-
-
Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines, with a key focus on specificity (the ability to resolve the parent drug from its degradants).
Visualizations and Pathways
References
- 1. Thiourea - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea - 911Metallurgist [911metallurgist.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Thiourea dioxide - Wikipedia [en.wikipedia.org]
- 9. datapdf.com [datapdf.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. ema.europa.eu [ema.europa.eu]
troubleshooting low yields in the synthesis of unsymmetrical thioureas
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting low yields in the synthesis of unsymmetrical thioureas. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist you in optimizing your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yields in unsymmetrical thiourea synthesis?
Low yields in the synthesis of unsymmetrical thioureas typically stem from one or more of the following factors:
-
Poor Reactivity of Starting Materials: This can be due to the low nucleophilicity of the amine or the low electrophilicity of the isothiocyanate. Amines with electron-withdrawing groups or significant steric hindrance are often less reactive.
-
Side Reactions: The most common side reaction is the formation of symmetrical thioureas. Another significant side reaction is the desulfurization of the thiourea product to form the corresponding carbodiimide, especially at elevated temperatures.
-
Instability of Reagents: Isothiocyanates can be unstable and may degrade upon storage or under certain reaction conditions, leading to the formation of byproducts and a reduction in the available electrophile.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, reaction time, and the presence or absence of a catalyst can significantly impact the reaction yield.
-
Inefficient Purification: Product loss during workup and purification steps can also contribute to low isolated yields.
Q2: How can I minimize the formation of symmetrical thiourea byproducts?
The formation of symmetrical thioureas is a common issue, particularly when synthesizing unsymmetrical thioureas in a one-pot reaction from two different amines and a thiocarbonyl source. To minimize this:
-
Two-Step, One-Pot Approach: When using a reagent like carbon disulfide, first react it with the less reactive amine to form the dithiocarbamate intermediate. Then, add the second, more reactive amine to the reaction mixture. This sequential addition can favor the formation of the unsymmetrical product.[1]
-
Control Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. Using a slight excess of the more valuable or limiting amine can help drive the reaction towards the desired unsymmetrical product.
-
In Situ Generation of Isothiocyanate: Generating the isothiocyanate from one amine in situ and then immediately reacting it with the second amine can prevent the accumulation of the isothiocyanate, which could otherwise react with the starting amine.[1]
Q3: What are the best practices for handling and storing isothiocyanates to prevent degradation?
Isothiocyanates are susceptible to degradation, especially in the presence of moisture. To ensure their stability:
-
Storage: Store isothiocyanates in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: Use freshly prepared or purified isothiocyanates for the best results. When handling, minimize exposure to air and moisture.
-
In Situ Generation: For particularly unstable isothiocyanates, consider generating them in situ and using them immediately in the subsequent reaction.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in unsymmetrical thiourea synthesis.
// Nodes for Potential Causes cause1 [label="Starting Material Reactivity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Side Reactions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Reaction Conditions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Product Purification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes for Specific Issues issue1a [label="Low Amine Nucleophilicity\n(e.g., electron-deficient anilines)", fillcolor="#F1F3F4", fontcolor="#202124"]; issue1b [label="Steric Hindrance in Amine\nor Isothiocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; issue1c [label="Isothiocyanate Instability", fillcolor="#F1F3F4", fontcolor="#202124"];
issue2a [label="Symmetrical Thiourea Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; issue2b [label="Desulfurization to Carbodiimide", fillcolor="#F1F3F4", fontcolor="#202124"];
issue3a [label="Incorrect Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; issue3b [label="Suboptimal Temperature\nor Reaction Time", fillcolor="#F1F3F4", fontcolor="#202124"];
issue4a [label="Product Loss During Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; issue4b [label="Inefficient Chromatography\nor Recrystallization", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for Solutions sol1a1 [label="Add a non-nucleophilic base\n(e.g., triethylamine)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1a2 [label="Increase reaction temperature", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol1b1 [label="Increase reaction temperature\nand/or prolong reaction time", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b2 [label="Consider microwave irradiation", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol1c1 [label="Use freshly prepared/\npurified isothiocyanate", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1c2 [label="Generate isothiocyanate in situ", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol2a1 [label="Use a two-step, one-pot method", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2a2 [label="Carefully control stoichiometry", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol2b1 [label="Avoid excessive heat", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b2 [label="Use milder reaction conditions", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol3a1 [label="Screen different solvents\n(e.g., THF, CH2Cl2, DMF, water)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol3b1 [label="Optimize temperature and monitor\nreaction progress by TLC", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol4a1 [label="Optimize extraction and\nwashing procedures", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol4b1 [label="Optimize column chromatography\nconditions (solvent system)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4b2 [label="Select appropriate recrystallization\nsolvent", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> {cause1, cause2, cause3, cause4};
cause1 -> {issue1a, issue1b, issue1c}; issue1a -> {sol1a1, sol1a2}; issue1b -> {sol1b1, sol1b2}; issue1c -> {sol1c1, sol1c2};
cause2 -> {issue2a, issue2b}; issue2a -> {sol2a1, sol2a2}; issue2b -> {sol2b1, sol2b2};
cause3 -> {issue3a, issue3b}; issue3a -> sol3a1; issue3b -> sol3b1;
cause4 -> {issue4a, issue4b}; issue4a -> sol4a1; issue4b -> {sol4b1, sol4b2}; }
Caption: Troubleshooting workflow for low yields in unsymmetrical thiourea synthesis.Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize the impact of various reaction parameters on the yield of unsymmetrical thioureas.
Table 1: Effect of Solvent and Temperature on the Synthesis of 1-(2-Naphthyl)-3,3-diethylthiourea from 2-Naphthylamine and Diethylamine with Carbon Disulfide
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCE) | 70 | 12 | Trace |
| 2 | Toluene | 70 | 12 | 58 |
| 3 | Tetrahydrofuran (THF) | 70 | 12 | 72 |
| 4 | Methanol (MeOH) | 70 | 12 | 78 |
| 5 | Acetonitrile (MeCN) | 70 | 12 | 81 |
| 6 | Dimethylformamide (DMF) | 70 | 4 | 85 |
| 7 | Dimethyl sulfoxide (DMSO) | 70 | 1.5 | 89 |
| 8 | Dimethyl sulfoxide (DMSO) | 40 | 12 | 62 |
| 9 | Dimethyl sulfoxide (DMSO) | 70 | 1 | 95 |
| Reaction performed with 1.2 equivalents of carbon disulfide and diethylamine. |
Table 2: Synthesis of Unsymmetrical Thioureas from Various Amines and Isothiocyanates
| Entry | Amine | Isothiocyanate | Solvent | Temperature | Time | Yield (%) |
| 1 | Aniline | Phenyl isothiocyanate | THF | Room Temp | 2 h | 95 |
| 2 | 4-Nitroaniline | Phenyl isothiocyanate | DMF | 80 °C | 12 h | 65 |
| 3 | Benzylamine | Phenyl isothiocyanate | CH₂Cl₂ | Room Temp | 1 h | 98 |
| 4 | tert-Butylamine | Phenyl isothiocyanate | THF | Room Temp | 4 h | 85 |
| 5 | Aniline | Benzyl isothiocyanate | CH₂Cl₂ | Room Temp | 1.5 h | 96 |
| 6 | 2,6-Dimethylaniline | Phenyl isothiocyanate | Toluene | 100 °C | 24 h | 70 |
Experimental Protocols
Protocol 1: Synthesis of Unsymmetrical Thiourea from an Isothiocyanate and an Amine
-
Preparation: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition: Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) or by column chromatography on silica gel.
Protocol 2: Synthesis of Unsymmetrical Thiourea from Two Amines and Carbon Disulfide
-
Step 1: Formation of Dithiocarbamate: To a solution of the first amine (1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in a suitable solvent (e.g., THF or DMF) at 0 °C, add carbon disulfide (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Step 2: Addition of the Second Amine: To the same reaction mixture, add the second amine (1.0 equivalent).
-
Reaction: Allow the reaction to warm to room temperature and then heat to a suitable temperature (e.g., 50-80 °C) while monitoring the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Reaction Mechanisms and Side Reactions
Main Reaction: Synthesis from Isothiocyanate and Amine
The synthesis of a thiourea from an isothiocyanate and an amine is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This is followed by a proton transfer to yield the final thiourea product.
Caption: General mechanism for the synthesis of an unsymmetrical thiourea.
Side Reaction 1: Formation of Symmetrical Thiourea
When using a one-pot method with two different amines, the intermediate isothiocyanate can react with the starting amine, leading to the formation of a symmetrical thiourea.
Caption: Pathway for the formation of symmetrical thiourea byproduct.
Side Reaction 2: Desulfurization to Carbodiimide
Thioureas can undergo desulfurization, particularly at higher temperatures, to yield carbodiimides. This reaction involves the elimination of hydrogen sulfide.
Caption: Desulfurization of a thiourea to a carbodiimide.
References
Technical Support Center: Managing Thermal Decomposition of Thiourea Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal decomposition of thiourea compounds during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: At what temperature does thiourea begin to decompose?
Thiourea starts to isomerize to ammonium thiocyanate in the temperature range of 140-180°C.[1] Significant decomposition with the release of gaseous products typically begins around 180°C and becomes more rapid at higher temperatures.[2]
Q2: What are the primary products of thiourea's thermal decomposition?
The thermal decomposition of thiourea is a complex process that yields a variety of products. The main gaseous products include ammonia (NH₃) and carbon disulfide (CS₂).[3] Depending on the atmosphere (inert or air), other products such as isothiocyanic acid (HNCS), cyanamide (NH₂CN), hydrogen sulfide (H₂S), and in the presence of air, sulfur dioxide (SO₂) and carbonyl sulfide (COS) can be formed.[3][4]
Q3: What are the visible signs of thiourea decomposition during an experiment?
Visible indicators of thermal decomposition can include:
-
Color Change: The reaction mixture may darken or turn yellow.
-
Gas Evolution: You may observe bubbling or foaming.
-
Odor: The release of ammonia or sulfurous compounds can produce a noticeable odor.
-
Unexpected Precipitates: Formation of insoluble byproducts.
-
Inconsistent Results: Low yields or the formation of unexpected side products in your reaction.
Q4: How can I minimize thermal decomposition during the synthesis of thiourea derivatives?
Minimizing thermal decomposition is crucial for achieving high yields and purity. Key strategies include:
-
Temperature Control: Conduct reactions at or below room temperature whenever possible. The reaction between an isothiocyanate and an amine is often exothermic and may not require heating.[3]
-
Reagent Purity: Use freshly prepared or purified isothiocyanates, as they can degrade upon storage.[5]
-
Controlled Addition: Add reactive reagents, such as isothiocyanates, dropwise to manage exothermic reactions and maintain a lower temperature.[3]
-
Solvent Choice: Utilize appropriate solvents. For some reactions, "on-water" synthesis can be a mild and effective alternative to organic solvents.[6]
-
Microwave-Assisted Synthesis: In some cases, microwave irradiation can reduce reaction times significantly, which can minimize the duration of thermal stress on the compounds.[5]
Q5: Are there specific workup procedures for heat-sensitive thiourea compounds?
Yes, for thermally labile thiourea derivatives, it is important to modify standard workup procedures to avoid degradation:
-
Low-Temperature Extractions: Perform aqueous extractions at a lower temperature, for example, by using an ice bath.
-
Avoid Strong Acids/Bases at High Temperatures: Hydrolysis can occur under acidic or basic conditions, especially with heating. If an acid or base wash is necessary, perform it at a low temperature.
-
Concentration Under Reduced Pressure: When removing solvent, use a rotary evaporator at the lowest feasible temperature and pressure to avoid prolonged heating.
-
Alternative Purification Methods: If the compound is unstable on silica gel, consider alternative purification techniques such as recrystallization from a suitable solvent system at a controlled temperature.
Troubleshooting Guides
This section addresses specific issues you might encounter related to the thermal decomposition of thiourea compounds during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low yield and multiple spots on TLC, especially in reactions requiring heat. | Thermal decomposition of the thiourea product or starting materials (e.g., isothiocyanate).[3][5] | - Monitor the reaction at a lower temperature to see if the side products are minimized.- If heating is necessary, use the minimum effective temperature and reaction time.- Check the stability of your starting materials at the reaction temperature.- Consider a different synthetic route that proceeds at a lower temperature.[6] |
| Reaction mixture darkens, and a sulfurous or ammonia-like odor is detected. | Significant thermal decomposition of the thiourea moiety. | - Immediately lower the reaction temperature.- If possible, take a sample for analysis (e.g., HPLC, LC-MS) to identify decomposition products.- Re-evaluate the thermal stability of your specific thiourea derivative (see Data Presentation section). |
| Difficulty in purifying the product; presence of persistent impurities. | Co-elution of thermally generated byproducts with the desired product. | - Attempt purification by recrystallization at a low temperature.- If using column chromatography, try different solvent systems or stationary phases.- Consider derivatizing the product to alter its polarity for easier separation, followed by a deprotection step. |
| Inconsistent results between batches of the same reaction. | Degradation of a starting material (e.g., an aged isothiocyanate) or variations in temperature control.[5] | - Use a fresh batch of reagents, especially the isothiocyanate.- Ensure consistent and accurate temperature monitoring and control for each reaction.- Verify the purity of the starting materials before use. |
Data Presentation
The thermal stability of thiourea compounds can vary significantly based on their substituents. The following tables summarize quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for different classes of thiourea derivatives.
Table 1: Thermal Decomposition Data for Acyl-Substituted Thioureas
| Compound | Onset of Decomposition (°C) | Analysis Method | Reference |
| 1,3-Dodecanoylthiourea | ~170 (starts to degrade), 198 (first major step) | TGA | [7] |
| 1,3-Tetradecanoylthiourea | ~170 (starts to degrade), 220 (first major step) | TGA | [7] |
| 1,3-Hexadecanoylthiourea | ~170 (starts to degrade), 228 (first major step) | TGA | [7] |
Table 2: Thermal Decomposition Data for Other Substituted Thioureas
| Compound | Peak Decomposition Temperature (°C) | Analysis Method | Reference |
| Thiourea | 218.5 | DTG | [8] |
| Thiourea Dioxide | 118.0 (first stage) | DTG | [8] |
| Thiourea Trioxide | Not specified (initial decomposition >107.0) | DSC/FT-IR | [8] |
Note: The onset of decomposition can be influenced by factors such as heating rate and the atmosphere in which the analysis is conducted.
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of N,N'-Disubstituted Thioureas
This protocol is designed to minimize thermal decomposition during the synthesis of thioureas from an amine and an isothiocyanate.
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
Isothiocyanate (1.0-1.1 equivalents)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane)
-
Round-bottom flask with a stir bar
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.
-
Dissolve the amine (1.0 equivalent) in the anhydrous aprotic solvent in the round-bottom flask.
-
Cool the amine solution to 0°C using an ice bath.
-
Add the isothiocyanate (1.0-1.1 equivalents) to the dropping funnel, diluted with a small amount of the anhydrous solvent.
-
Add the isothiocyanate solution dropwise to the cooled, stirring amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours at room temperature.
-
Once the reaction is complete, concentrate the mixture under reduced pressure at a low temperature (e.g., below 30°C).
-
Purify the crude product by recrystallization or column chromatography, avoiding excessive heat.
Protocol 2: Monitoring Thermal Decomposition using HPLC
This protocol can be used to assess the stability of a thiourea compound at a specific temperature over time.
Materials:
-
Thiourea compound of interest
-
Appropriate solvent (e.g., acetonitrile, methanol)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Thermostatted heating block or oil bath
Procedure:
-
Prepare a stock solution of the thiourea compound at a known concentration in a suitable solvent.
-
Set up a series of vials containing aliquots of the stock solution.
-
Place the vials in a heating block or oil bath set to the desired experimental temperature.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove one vial and immediately cool it in an ice bath to quench any further decomposition.
-
Analyze the sample by HPLC. A typical starting method would be a C18 column with a mobile phase of water and acetonitrile, and UV detection at an appropriate wavelength (e.g., ~240 nm).
-
Quantify the peak area of the parent thiourea compound at each time point.
-
A decrease in the peak area of the parent compound over time indicates thermal decomposition. The appearance of new peaks can help identify decomposition products.
Visualizations
Thermal Decomposition Pathway of Thiourea
Caption: Thermal decomposition pathway of thiourea.
Troubleshooting Workflow for Suspected Thermal Decomposition
Caption: Troubleshooting workflow for thermal decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. pubs.acs.org [pubs.acs.org]
preventing oxidative degradation of 1-(4-Chlorobenzyl)-2-thiourea
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling, stability, and use of 1-(4-Chlorobenzyl)-2-thiourea. The information is based on the known properties of thiourea derivatives and best practices in chemical and biological research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is an organic compound belonging to the thiourea class. Thiourea derivatives are known for a wide range of biological activities, including potential as anticancer, antimicrobial, and enzyme inhibitory agents.[1][2][3] Specifically, thiourea compounds with substituted benzyl and phenyl rings have been investigated for their ability to inhibit enzymes like carbonic anhydrases and ureases, and to induce apoptosis in cancer cell lines.[1][4]
Q2: How should I properly store this compound to prevent degradation?
A2: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[5] For long-term storage, keeping it at room temperature with the container well-sealed is advisable.[5] It is also prudent to avoid contact with strong oxidizing agents, which can promote degradation.[6]
Q3: What are the likely degradation products of this compound, particularly through oxidation?
A3: Thioureas are susceptible to oxidation, which can lead to the formation of various degradation products.[6] The primary oxidative degradation product of a thiourea is often the corresponding urea derivative. Other potential products from the oxidation of substituted thioureas can include sulfides and oxides of sulfur and nitrogen.[6] Hydrolysis, particularly under basic conditions, can also lead to degradation, potentially yielding compounds like 2,6-dichlorobenzylthiol and cyanamide, which can further react or oxidize.[7]
Q4: My experimental results are inconsistent. Could this be due to the degradation of this compound in my assay solution?
A4: Yes, inconsistent results can be a sign of compound instability. Thiourea derivatives can be unstable in certain solvents and at specific pH values over time. It is crucial to prepare fresh solutions for your experiments whenever possible. If you are using aqueous buffers, be aware that the stability of the compound may be compromised. Performing a preliminary stability study of your compound in the specific assay buffer can help determine its viability over the course of your experiment.
Troubleshooting Guides
Issue 1: Suspected Oxidative Degradation of the Compound
-
Symptom: Loss of biological activity, appearance of unknown peaks in analytical chromatography (e.g., HPLC), or a visible change in the solution's appearance.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.
-
Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sonication or by bubbling with an inert gas like nitrogen or argon.
-
Incorporate Antioxidants: Consider the addition of a small amount of an antioxidant to your stock solutions. Common antioxidants used in research labs include butylated hydroxytoluene (BHT) or ascorbic acid. The compatibility and concentration of the antioxidant should be optimized for your specific assay.
-
pH Control: The rate of oxidation can be pH-dependent. Ensure your experimental buffer is at a pH that favors the stability of the thiourea moiety. Neutral to slightly acidic conditions are often preferable.
-
Storage of Solutions: If solutions must be stored, even for a short period, they should be kept at low temperatures (2-8 °C or -20 °C) and protected from light. Blanketing the solution with an inert gas before sealing can also help.
-
Issue 2: Poor Solubility in Aqueous Buffers
-
Symptom: Precipitation of the compound observed in the assay medium.
-
Troubleshooting Steps:
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO and then dilute it into your aqueous buffer.[8] Ensure the final concentration of the organic solvent is low enough to not affect your biological system (typically ≤1%).[8]
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
Kinetic Solubility Assessment: Perform a kinetic solubility assay to determine the maximum concentration of the compound that remains in solution in your specific buffer system.[8]
-
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized Stock Solution
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a sufficient volume of anhydrous, analytical grade dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).
-
To this stock solution, consider adding an antioxidant such as BHT to a final concentration of 0.01-0.1%.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by wrapping the tubes in aluminum foil.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound. The specific parameters may need to be optimized.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is a common starting point for thiourea derivatives.
-
-
Procedure:
-
Prepare a solution of this compound in the desired experimental buffer at a known concentration.
-
Inject a sample of the freshly prepared solution onto the HPLC to obtain an initial chromatogram and peak area (t=0).
-
Incubate the solution under the desired stress conditions (e.g., room temperature, 37°C, exposure to light, or in the presence of an oxidizing agent like H₂O₂).
-
At various time points, inject samples onto the HPLC and record the chromatograms.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.
-
The percentage of the compound remaining can be calculated to determine its stability over time.
-
Data Presentation
Table 1: Antioxidant Activity of Structurally Related Thiourea Derivatives
| Compound | Assay | IC50 (mM) | Reference |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 | [9] |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 | [9] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 | [9] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 | [9] |
Table 2: Enzyme Inhibitory Activity of Structurally Related Thiourea Derivatives
Various thiourea derivatives have shown inhibitory activity against different enzymes. This table provides examples of IC50 values for related compounds.
| Compound | Enzyme | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 cell line | 1.5 ± 0.72 | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 lung cancer cell line | 0.2 | |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 (µg/mL) | [9] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 (µg/mL) | [9] |
| 1-(2,4-dichlorobenzamide) derivative | Urease | 1.55 ± 0.0288 | [1] |
Mandatory Visualization
Based on the known anticancer activities of many thiourea derivatives, which often involve the induction of apoptosis, a generalized signaling pathway is presented below. While not specific to this compound due to a lack of direct studies, it represents a plausible mechanism of action for this class of compounds.
Caption: Generalized apoptosis induction pathway potentially targeted by thiourea derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. N-(2-chlorobenzyl)-N'-(4-fluorophenyl)thiourea | C14H12ClFN2S | CID 800459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, CasNo.24827-37-0 BOC Sciences United States [bocscichem.lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
addressing inconsistent experimental results with thiourea derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with thiourea derivatives. The information is intended for researchers, scientists, and drug development professionals to help navigate inconsistent results and optimize experimental workflows.
Frequently Asked Questions (FAQs)
Synthesis & Purification
Q1: I am observing a low yield in my thiourea synthesis from an isothiocyanate and an amine. What are the potential causes and solutions?
Low yields in this common synthetic route can stem from several factors, including the instability of the isothiocyanate, steric hindrance, or low nucleophilicity of the amine.[1]
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[1] | Improved yield and reduced side products from isothiocyanate decomposition.[1] |
| Steric hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers. | Increased conversion to the desired thiourea product. |
| Low amine nucleophilicity | For weakly nucleophilic amines, consider using a stronger base or a phase transfer catalyst. Alternatively, a different synthetic route, such as using thiophosgene, might be more successful.[1] | Enhanced reaction rate and improved yield. |
Q2: What are common side reactions during thiourea synthesis, and how can I minimize them?
Side reactions can lead to impurities that are difficult to separate from the desired product. Common side reactions include the formation of guanidine derivatives and hydrolysis of the thiourea product.
-
Guanidine Formation: This can occur as a byproduct or from subsequent reactions of thiourea.[2] Careful control of reaction stoichiometry and temperature can help minimize this.
-
Hydrolysis: In the presence of strong acids or bases, thiourea can hydrolyze to form ammonia and carbon dioxide.[2] Maintaining a neutral or near-neutral pH during workup is crucial.
-
Oxidation: Thiourea is susceptible to oxidation by agents like hydrogen peroxide, which can form thiourea dioxide.[2] Avoid strong oxidizing agents during synthesis and purification.
Q3: How can I effectively purify my thiourea derivative?
Purification strategies depend on the properties of the specific derivative and the impurities present.
-
Recrystallization: This is a common and effective method for purifying solid thiourea derivatives. Ethanol is often a suitable solvent.[2]
-
Column Chromatography: For non-crystalline products or complex mixtures of impurities, silica gel column chromatography can be employed.
-
Acid-Base Extraction: If your thiourea derivative has acidic or basic functional groups, purification can be achieved through acid-base workup.[3]
-
Washing: Washing the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., hexane to remove excess isothiocyanate) can be a simple and effective purification step.[4]
Stability & Storage
Q4: My thiourea derivative seems to be degrading over time. What are the signs of degradation and how can I store it properly?
Thiourea compounds can be sensitive to environmental factors, leading to degradation.
Signs of Degradation: [5]
-
Color Change: Development of a yellowish tint.
-
Odor: Emission of ammonia or sulfurous odors.
-
Clumping: Due to moisture absorption.
-
Insolubility: Formation of insoluble degradation products.
Proper Storage Conditions: [5]
-
Temperature: Store at a controlled room temperature, ideally below 30°C.
-
Humidity: Keep in a low-humidity environment. A desiccator may be necessary for moisture-sensitive derivatives.
-
Light: Protect from light using amber glass bottles or by storing in the dark.
-
Atmosphere: Store in tightly sealed containers. For highly sensitive compounds, consider storage under an inert atmosphere like nitrogen or argon.
| Problem | Potential Cause | Recommended Solution |
| Discoloration (yellowing) of solid | Oxidation or photodegradation. | Store in a tightly sealed, amber glass container in a cool, dark, and dry place. Consider purging with an inert gas.[5] |
| Ammonia or sulfur-like odor | Thermal decomposition or hydrolysis.[5] | Store at a lower temperature and protect from moisture. |
| Compound has become clumpy | Absorption of moisture (hygroscopic). | Store in a desiccator and ensure the container is tightly sealed.[5] |
| Inconsistent results in experiments | Degradation leading to lower purity. | Use a fresh batch or verify the purity of the stored compound using methods like HPLC or melting point analysis before use.[5] |
Solubility
Q5: I'm having trouble dissolving my thiourea derivative for biological assays. What can I do?
Solubility can be a significant challenge with some thiourea derivatives.
-
Solvent Selection: While many thioureas are soluble in water and polar organic solvents like ethanol and DMSO[6][7], solubility varies greatly depending on the substituents. A systematic approach to screen different biocompatible solvents is recommended.
-
pH Adjustment: The stability and solubility of thiourea compounds can be pH-dependent.[5][8] For derivatives with ionizable groups, adjusting the pH of the solution may improve solubility. However, be cautious as extreme pH can cause degradation.[5][9]
-
Use of Co-solvents: A mixture of solvents, such as water and a small amount of DMSO, can sometimes improve the solubility of poorly soluble compounds.
-
Preparation of Fresh Solutions: Due to potential degradation in solution, it is always recommended to prepare solutions of thiourea derivatives fresh before each experiment.[5]
Biological Assays
Q6: I am seeing inconsistent IC50 values in my enzyme inhibition assays. What could be the cause?
Inconsistent results in biological assays can arise from compound-related issues or experimental variables.
-
Compound Purity and Stability: As mentioned earlier, impurities or degradation of the thiourea derivative can significantly impact its biological activity. Always ensure the purity of your compound before testing.
-
Assay Interference: The thiourea functional group can sometimes interfere with assay components. For example, the sulfur atom can have reducing properties that might interfere with assays that rely on redox reactions (e.g., some cytotoxicity assays like MTT).
-
Time-dependent Inhibition: Some compounds exhibit time-dependent inhibition, meaning the potency (IC50) changes with the pre-incubation time of the compound with the enzyme. It is important to standardize the pre-incubation time across all experiments.
-
Solubility Issues: If the compound precipitates in the assay buffer, the effective concentration will be lower than the nominal concentration, leading to inaccurate IC50 values. Visually inspect for any precipitation during the experiment.
Q7: Are there any known promiscuous activities of thiourea derivatives that I should be aware of?
Thiourea derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, anticancer, antibacterial, and enzyme inhibitory effects.[10][11] This broad activity profile means that they have the potential to interact with multiple biological targets. It is crucial to perform counter-screens and selectivity profiling to ensure that the observed biological effect is specific to the intended target.
Quantitative Data Summary
Table 1: Physical Properties of Thiourea
| Property | Value | Source(s) |
| Molecular Weight | 76.12 g/mol | [6] |
| Appearance | White or off-white crystalline solid/powder | [6] |
| Melting Point | 176-182 °C (349-360 °F) | [6] |
| Density | 1.405 g/cm³ | [6] |
| Water Solubility | 142 g/L at 25 °C | [6] |
| logP (Octanol/Water) | -1.08 | [6] |
Table 2: Examples of Biological Activities of Thiourea Derivatives (IC50 Values)
| Compound/Derivative | Target/Assay | IC50 (µM) | Source |
| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS radical scavenging | 52 µg/mL | [10] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH radical scavenging | 45 µg/mL | [10] |
| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH) | α-glucosidase | 47.9 | [12] |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea (5) | Breast cancer cell lines | 2.2 - 5.5 | [11] |
| Diarylthiourea (compound 4) | MCF-7 cell growth suppression | 338.33 ± 1.52 | [13] |
| 1-isobutyl-3-cyclohexylthiourea (1) | Acetylcholinesterase (AChE) | > 100 µg/mL | [14] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase (AChE) | 50 µg/mL | [14] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Butyrylcholinesterase (BChE) | 60 µg/mL | [14] |
Experimental Protocols
General Protocol for Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanate and Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Addition of Isothiocyanate: Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated.[1]
-
Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization, column chromatography, or washing with an appropriate solvent.[1][4]
General Protocol for Acetylcholinesterase (AChE) Inhibition Assay
This is a generalized protocol based on Ellman's method.
-
Reagent Preparation:
-
Prepare a stock solution of the thiourea derivative in DMSO.
-
Prepare a solution of AChE enzyme in phosphate buffer (pH 8.0).
-
Prepare a solution of acetylthiocholine iodide (ATCI) as the substrate.
-
Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, the thiourea derivative solution at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the substrate (ATCI) and DTNB.
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up synthesis of 1-(4-Chlorobenzyl)-2-thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(4-Chlorobenzyl)-2-thiourea.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to streamline your experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low or No Product Formation | 1. Poor quality of 4-chlorobenzyl chloride: The starting material may have degraded, especially if it is old or has been improperly stored. 2. Low reaction temperature: The reaction rate may be too slow at lower temperatures. 3. Inadequate mixing: In a larger scale reaction, inefficient stirring can lead to localized concentration gradients and incomplete reaction. | 1. Use freshly distilled or newly purchased 4-chlorobenzyl chloride. Confirm its purity via GC or NMR analysis. 2. Gradually increase the reaction temperature. For instance, in a similar synthesis of 4-chlorobenzoylthiourea, increasing the temperature from 90°C to 110°C improved the yield.[1] 3. Ensure vigorous and efficient mechanical stirring throughout the reaction. | 1. Improved reaction initiation and conversion to the desired product. 2. Increased reaction rate and higher product yield.[1] 3. A more homogenous reaction mixture, leading to a more complete reaction and higher yield. |
| Formation of Significant Byproducts | 1. Over-reaction or side reactions: Prolonged reaction times or excessive temperatures can lead to the formation of symmetrical thioureas or other byproducts. 2. Presence of moisture: Water can hydrolyze the 4-chlorobenzyl chloride to 4-chlorobenzyl alcohol, which can lead to other impurities. | 1. Monitor the reaction progress closely using TLC or HPLC. Optimize the reaction time and temperature to maximize the yield of the desired product while minimizing byproduct formation. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | 1. Reduced levels of impurities and a cleaner product, simplifying purification. 2. Minimized formation of hydrolysis-related byproducts. |
| Difficult Product Isolation/Purification | 1. Product is an oil or difficult to crystallize: The crude product may not solidify easily, making isolation by filtration challenging. 2. Product is contaminated with unreacted starting materials or byproducts: This can interfere with crystallization and lower the purity of the final product. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product. If that fails, purification by column chromatography on silica gel may be necessary. 2. Wash the crude product with a solvent in which the impurities are soluble but the desired product is not. Recrystallization from a suitable solvent system (e.g., ethanol-water) can also be effective.[1] | 1. Successful isolation of a solid, crystalline product. 2. A purer final product with a sharp melting point. |
| Reaction is Difficult to Control on a Larger Scale | 1. Exothermic reaction: The reaction between 4-chlorobenzyl chloride and thiourea can be exothermic, leading to a rapid temperature increase that can be difficult to control on a larger scale. | 1. Add the 4-chlorobenzyl chloride solution dropwise to the thiourea suspension, and use an ice bath to maintain the desired reaction temperature. Ensure the reactor is equipped with an efficient cooling system. | 1. Better control over the reaction temperature, preventing runaway reactions and minimizing the formation of byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the reaction of 4-chlorobenzyl chloride with thiourea. The reaction proceeds through the formation of an isothiuronium salt intermediate, which then rearranges to the final product.
Q2: What are the key reaction parameters to consider for a successful scale-up?
A2: For a successful scale-up, it is crucial to control the reaction temperature, the rate of addition of reagents, and the efficiency of mixing. A slow, controlled addition of the 4-chlorobenzyl chloride to a well-stirred suspension of thiourea is recommended to manage the reaction exotherm.
Q3: What are the common solvents used for this reaction?
A3: Aprotic solvents such as tetrahydrofuran (THF) and acetone are commonly used for this type of reaction.[1] Ethanol has also been reported as a suitable solvent for similar reactions involving benzyl halides and thiourea.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting materials and the formation of the product.
Q5: What are the typical yields for this synthesis?
Q6: What are the recommended purification methods for the final product on a larger scale?
A6: On a larger scale, recrystallization is often the most practical purification method.[1] A suitable solvent system, such as ethanol-water, can be used to obtain a pure crystalline product. Column chromatography can also be used but may be less practical for very large quantities.
Experimental Protocols
Synthesis of this compound (Adapted from a similar procedure for 4-chlorobenzoylthiourea[1])
-
Preparation: In a well-ventilated fume hood, suspend thiourea (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a reactor equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagent Addition: Dissolve 4-chlorobenzyl chloride (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the thiourea suspension while maintaining the temperature at around 20-25°C with controlled stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature between 90°C and 110°C. Monitor the reaction by TLC. The optimal reaction time and temperature should be determined empirically, but a starting point could be 1-2 hours at 110°C.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold THF or another suitable solvent to remove any unreacted starting materials. The crude product can be further purified by recrystallization from an appropriate solvent system like ethanol-water. Dry the purified product under vacuum.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of Chlorobenzyl-Substituted Thioureas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of chlorobenzyl-substituted thiourea derivatives, focusing on their structure-activity relationships (SAR) in antimicrobial and anticancer applications. The information presented is collated from various studies to offer insights into how the position and number of chlorine substituents on the benzyl ring influence biological efficacy.
Introduction
Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities. The incorporation of a chlorobenzyl moiety has been a key strategy in the development of potent antimicrobial and anticancer agents. The electronic and steric properties of the chlorine substituent(s) can significantly impact the compound's interaction with biological targets. This guide summarizes quantitative data from several studies to elucidate these SAR trends.
Note on Data Comparison: The data presented in this guide is compiled from multiple independent studies. It is important to note that direct comparisons of absolute activity values (e.g., MIC, IC50) between different studies should be made with caution, as experimental conditions and the core molecular scaffolds of the thiourea derivatives may vary. The primary aim is to highlight general SAR trends based on the chlorobenzyl substitution pattern.
Antimicrobial Activity of Chlorobenzyl-Substituted Isothioureas
Chlorobenzyl-substituted isothioureas, closely related to thioureas, have demonstrated significant activity against a range of bacteria, including multidrug-resistant strains. The position of the chlorine atom on the benzyl ring plays a crucial role in determining the antimicrobial potency.
Table 1: Comparative Antimicrobial Activity (MIC) of S-Chlorobenzyl Isothiourea Derivatives
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| C2 | S-(4-chlorobenzyl) | Pseudomonas aeruginosa | MIC50 = 32 | [1] |
| C2 | S-(4-chlorobenzyl) | Burkholderia cepacia complex | All isolates inhibited by 64 | [1] |
| C2 | S-(4-chlorobenzyl) | Enterobacteriaceae (NDM-1) | MIC90 = 4 | [1] |
| A22 | S-(3,4-dichlorobenzyl) | Enterobacteriaceae (NDM-1) | MIC90 = 4 | [1] |
| - | S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl) | MRSA | MIC90 = 8 | [1] |
SAR Insights for Antimicrobial Activity:
-
Monochloro vs. Dichloro Substitution: Both the 4-chloro (C2) and 3,4-dichloro (A22) substituted compounds exhibit strong activity against Enterobacteriaceae producing NDM-1 carbapenemase, with a potent MIC90 of 4 µg/mL[1]. This suggests that both mono- and di-substitution at these positions can lead to high potency.
-
Gram-Negative Activity: The antimicrobial activity of these compounds is generally more pronounced against Gram-negative bacteria[1].
-
Combination Therapy: The combination of S-(4-chlorobenzyl)isothiourea hydrochloride (C2) with conventional antimicrobials has been shown to produce a bactericidal effect against P. aeruginosa[1].
Mechanism of Antibacterial Action: DNA Gyrase Inhibition
A key mechanism of action for many thiourea-based antibacterial agents is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair. By inhibiting this enzyme, the compounds prevent the negative supercoiling of DNA, leading to bacterial cell death.
Mechanism of DNA Gyrase Inhibition by Thiourea Derivatives.
Anticancer Activity of Chlorobenzyl-Substituted Thioureas
Chlorobenzyl-substituted thioureas have also emerged as promising anticancer agents, demonstrating cytotoxicity against various human cancer cell lines. The substitution pattern on the phenyl ring is a key determinant of their activity and selectivity.
Table 2: Comparative Anticancer Activity (IC50) of Chlorophenyl-Substituted Thiourea Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2 | 3-(Trifluoromethyl)phenyl core, with 3,4-dichlorophenyl | SW480 (Colon) | 1.5 | |
| 2 | 3-(Trifluoromethyl)phenyl core, with 3,4-dichlorophenyl | SW620 (Colon) | 3.5 | |
| 2 | 3-(Trifluoromethyl)phenyl core, with 3,4-dichlorophenyl | PC3 (Prostate) | 2.5 | |
| 2 | 3-(Trifluoromethyl)phenyl core, with 3,4-dichlorophenyl | K-562 (Leukemia) | 2.4 | |
| 28 | 4-chloro | HuCCA-1 (Cholangiocarcinoma) | 34.51 | [2] |
| 28 | 4-chloro | A549 (Lung) | 39.14 | [2] |
| 28 | 4-chloro | MOLT-3 (Leukemia) | 16.52 | [2] |
| 11 | m-bis-thiourea with 4-Cl | (Not specified) | - | [2] |
| 19 | p-bis-thiourea with 4-Cl | (Generally less active than meta-isomer) | - | [2] |
SAR Insights for Anticancer Activity:
-
Halogen Substitution: The presence of chloro-substituents on the phenyl ring is often associated with potent cytotoxic activity. The 3,4-dichloro substitution in compound 2 resulted in very high activity across multiple cancer cell lines, with IC50 values in the low micromolar range.
-
Positional Isomerism: For bis-thiourea derivatives, the meta-isomers (e.g., compound 11 ) appear to be more active than the corresponding para-isomers (e.g., compound 19 )[2].
-
Mechanism of Action: The anticancer effects of these compounds can be mediated through the induction of apoptosis. For instance, the 3,4-dichloro derivative 2 was found to induce late apoptosis in colon and leukemia cancer cell lines.
Mechanism of Anticancer Action: EGFR Signaling Pathway Inhibition
One of the proposed mechanisms for the anticancer activity of some thiourea derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and tumor growth. By inhibiting EGFR, these compounds can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.
Inhibition of the EGFR Signaling Pathway by Thiourea Derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays mentioned in the literature for evaluating the biological activity of thiourea derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay.
Step-by-Step Procedure:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the chlorobenzyl-substituted thiourea derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) to achieve the desired concentration range.
-
Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate.
-
-
Preparation of Inoculum:
-
Select isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Prepare a direct broth suspension of the colonies and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
-
Inoculation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.
-
-
Controls:
-
Include a growth control well containing only the broth and the bacterial inoculum (no drug).
-
Include a sterility control well containing only broth (no bacteria, no drug).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Interpretation:
-
After incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells (e.g., MCF-7, A549).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chlorobenzyl-substituted thiourea compounds in culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control.
-
Incubate the plate for another 24-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation, carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on published research. It is not a substitute for conducting independent, rigorous experimental work. Researchers should consult the original publications for complete details of the experimental procedures and data.
References
Validating the Antifungal Mechanism of 1-(4-Chlorobenzyl)-2-thiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal performance of 1-(4-Chlorobenzyl)-2-thiourea and its alternatives, supported by available experimental data. The content is designed to assist researchers in understanding the potential of this thiourea derivative as an antifungal agent.
Performance Comparison
| Compound | Fungal Strain | MIC (µg/mL) | Proposed Mechanism of Action |
| Related Thiourea Derivatives | Candida auris | 0.0781 - 5 | Disruption of cell membrane, Interference with signaling pathways[1] |
| Candida spp. | 32 - 1024 | Not specified | |
| 4-chlorobenzyl p-coumarate | Candida spp. | 3.9 - 62.5 | Disruption of plasma membrane[2] |
| Fluconazole (Azole) | Candida albicans | 0.25 - 1.0 | Inhibition of ergosterol biosynthesis (CYP51 inhibitor) |
| Aspergillus fumigatus | 16 - >64 | Inhibition of ergosterol biosynthesis (CYP51 inhibitor)[3] | |
| Amphotericin B (Polyene) | Candida albicans | 0.125 - 1.0 | Binds to ergosterol, forming pores in the cell membrane |
| Aspergillus fumigatus | 0.5 - 2.0 | Binds to ergosterol, forming pores in the cell membrane | |
| Terbinafine (Allylamine) | Trichophyton rubrum | 0.003 - 0.03 | Inhibition of ergosterol biosynthesis (squalene epoxidase inhibitor)[4] |
Note: The MIC values for related thiourea derivatives are presented as a range, reflecting the testing of multiple derivatives against various strains. The data for standard antifungals are typical ranges and can vary depending on the specific strain and testing conditions.
Unraveling the Antifungal Mechanism of Thiourea Derivatives
The antifungal activity of thiourea derivatives, including this compound, is believed to be multifactorial. The primary mechanisms likely involve the disruption of the fungal cell membrane, inhibition of critical enzymes in the ergosterol biosynthesis pathway, and the induction of oxidative stress through the production of reactive oxygen species (ROS).
Proposed Signaling Pathway for Thiourea Antifungal Action
Caption: Proposed mechanism of cell membrane disruption by this compound.
Inhibition of Ergosterol Biosynthesis
A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Molecular docking studies on some thiourea derivatives suggest a potential inhibitory effect on 14α-demethylase (CYP51), a critical enzyme in this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Activity, Mode of Action, and Cytotoxicity of 4-Chlorobenzyl p-Coumarate: A Promising New Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azole Cross-Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibition of fungal sterol biosynthesis by SF 86-327, a new allylamine antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Antitumor Potential: A Comparative Analysis of Thiourea Analogs in Cancer Therapy
For Immediate Release
A comprehensive comparative analysis of various thiourea analogs reveals their significant potential as anticancer agents, with specific structural modifications leading to enhanced potency against a range of cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a detailed examination of the structure-activity relationships, experimental data, and underlying mechanisms of action of these promising compounds.
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating broad-spectrum biological activities. Their anticancer properties are largely attributed to their ability to interact with key cellular targets involved in cancer progression, including receptor tyrosine kinases and crucial signaling pathways. This analysis consolidates data from multiple studies to offer a clear comparison of their efficacy.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of various thiourea analogs has been evaluated against several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. The data, summarized in the tables below, highlights the diverse efficacy of these compounds.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Phenylthiourea Derivatives | ||||
| Compound 1 | 3,4-dichloro-phenyl | SW620 (colon) | 1.5 | [1] |
| Compound 2 | 4-CF3-phenyl | SW620 (colon) | 1.5 - 8.9 | [1] |
| Compound 3 | 4-nitrophenyl | Breast Cancer Lines | 2.2 - 5.5 | [2] |
| Series 2: Thiazole-based Thioureas | ||||
| Compound 4 | o-fluoro-phenyl | Breast Cancer | 0.10 | [3][4] |
| Compound 5 | m-fluoro-phenyl | Breast Cancer | 0.50 | [3] |
| Compound 6 | p-triflouromethyl-phenyl | Breast Cancer | 0.50 | [3] |
| Series 3: Benzodioxole-thiourea Hybrids | ||||
| Compound 7 | N1,N3-disubstituted-thiosemicarbazone | HCT116 (colon) | 1.11 | [5][6] |
| HepG2 (liver) | 1.74 | [5][6] | ||
| MCF-7 (breast) | 7.0 | [5][6] | ||
| Series 4: Quinazoline-thiourea Sorafenib Analogs | ||||
| Compound 8 | (Structure-specific) | EGFR (enzyme) | 0.01 | [7] |
| Compound 9 | (Structure-specific) | VEGFR-2 (enzyme) | 0.05 | [7] |
Table 1: Comparative Anticancer Activity (IC50) of Representative Thiourea Analogs. This table summarizes the cytotoxic potency of various thiourea derivatives against different human cancer cell lines. Lower IC50 values indicate higher potency.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of thiourea derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Key SAR observations include:
-
Electron-withdrawing groups , such as nitro (-NO2), trifluoromethyl (-CF3), and halogens (e.g., -Cl, -F), on the phenyl rings generally enhance cytotoxic activity.[1][2][3]
-
The position of the substituent is crucial. For instance, a fluoro-substitution at the ortho-position of the phenyl ring in thiazole-based thioureas resulted in the most potent activity.[3][4]
-
The presence of a benzodioxole moiety in combination with a thiosemicarbazone structure has been shown to yield compounds with significant cytotoxicity, in some cases surpassing standard chemotherapeutic drugs like doxorubicin.[5][6]
-
Hybrid molecules incorporating a quinazoline scaffold , designed as analogs of the multi-kinase inhibitor sorafenib, have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.[7]
Experimental Protocols
General Synthesis of N,N'-Disubstituted Thiourea Derivatives
A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an appropriate isothiocyanate with a primary amine.
Procedure:
-
Equimolar amounts of the selected phenylisothiocyanate and the corresponding aniline derivative are dissolved in a suitable solvent, such as dichloromethane.
-
The reaction mixture is stirred at room temperature for a specified period, typically ranging from minutes to a few hours.
-
The formation of the solid product is monitored, and upon completion, the solid is collected by filtration.
-
The crude product is washed with a non-polar solvent like hexane and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N,N'-disubstituted thiourea.[8]
Cytotoxicity Evaluation by MTT Assay
The in vitro anticancer activity of the thiourea analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea analogs and incubated for a defined period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.[9][10]
Mechanisms of Action: Targeting Key Signaling Pathways
Several thiourea analogs exert their anticancer effects by inhibiting crucial signaling pathways that drive tumor growth and survival.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many potent thiourea derivatives function as inhibitors of receptor tyrosine kinases such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR).[7][11] By blocking the ATP-binding site of these kinases, the thiourea analogs prevent their activation and downstream signaling, thereby inhibiting angiogenesis and cell proliferation.
Caption: Inhibition of VEGFR-2 and EGFR by thiourea analogs.
Induction of Apoptosis
Several studies have demonstrated that thiourea derivatives can induce apoptosis (programmed cell death) in cancer cells.[1][6][12] This is often a consequence of the inhibition of survival signals and the activation of pro-apoptotic pathways. The induction of late apoptosis has been observed in colon and leukemia cancer cell lines treated with potent thiourea analogs.[1]
Caption: Induction of apoptosis in cancer cells by thiourea analogs.
Conclusion
The comparative analysis presented in this guide underscores the significant potential of thiourea derivatives as a versatile and potent class of anticancer agents. The structure-activity relationship data provides a clear roadmap for the rational design of novel analogs with improved efficacy and selectivity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds in the fight against cancer.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Synergistic Effects: A Comparative Guide for 1-(4-Chlorobenzyl)-2-thiourea and Analogs
Introduction
The development of novel therapeutic strategies to combat drug resistance is a critical area of research. One promising approach is the use of combination therapy, where a bioactive compound is co-administered with a known drug to achieve a synergistic effect, resulting in enhanced efficacy and a lower required dosage of each agent. This guide focuses on the evaluation of the synergistic potential of thiourea derivatives, with a specific focus on 1-(4-Chlorobenzyl)-2-thiourea.
Due to a lack of publicly available studies on the synergistic effects of this compound, this document serves as a comprehensive template for researchers and drug development professionals. It outlines the methodologies and data presentation formats for assessing such interactions. To illustrate these principles, we will refer to studies on a structurally related isothiourea analog, S-(4-chlorobenzyl)isothiourea hydrochloride (C2), which has been examined in combination with conventional antimicrobials against multidrug-resistant bacteria. The quantitative data presented in this guide is hypothetical and for illustrative purposes.
A study on S-(4-chlorobenzyl)isothiourea hydrochloride (C2) demonstrated that when used in combination with conventional antimicrobials, a bactericidal effect was achieved against several strains of Pseudomonas aeruginosa[1][2][3]. While the study confirmed the enhanced antimicrobial effect, detailed quantitative synergy data, such as the Fractional Inhibitory Concentration Index (FICI), were not provided[3]. This guide will demonstrate how such quantitative data can be generated and presented.
Quantitative Analysis of Synergistic Effects
The synergistic effect of a combination of two antimicrobial agents can be quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from the minimal inhibitory concentrations (MICs) of the drugs used alone and in combination. The interaction is typically categorized as synergistic, additive, indifferent, or antagonistic based on the FICI value[4][5][6].
Table 1: Hypothetical Synergistic Effects of S-(4-chlorobenzyl)isothiourea hydrochloride (C2) with Conventional Antimicrobials against Pseudomonas aeruginosa
| Known Drug | MIC Alone (µg/mL) | MIC of C2 Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| C2 | Known Drug | ||||
| Ciprofloxacin | 8 | 64 | 16 | 2 | 0.5 |
| Gentamicin | 16 | 64 | 32 | 4 | 0.75 |
| Meropenem | 4 | 64 | 8 | 1 | 0.5 |
| Ceftazidime | 16 | 64 | 32 | 4 | 0.75 |
| Tobramycin | 8 | 64 | 16 | 4 | 1.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Checkerboard Assay for Antimicrobial Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations[7][8][9][10].
1. Preparation of Materials:
-
96-well microtiter plates
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of S-(4-chlorobenzyl)isothiourea hydrochloride (C2) and the known antimicrobial agents.
2. Assay Setup:
-
A two-dimensional dilution series of the two compounds is prepared in a 96-well plate.
-
Compound A (e.g., C2) is serially diluted along the x-axis (columns), while Compound B (e.g., a known antibiotic) is serially diluted along the y-axis (rows).
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: growth control (no drugs), sterility control (no bacteria), and controls for each drug alone.
3. Incubation:
-
The plates are incubated at 37°C for 18-24 hours.
4. Data Collection:
-
After incubation, the plates are visually inspected for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
5. Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated using the following formula[4][5][6][11][12]: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
6. Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway
References
- 1. In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of HPLC and spectroscopic methods for 1-(4-Chlorobenzyl)-2-thiourea analysis
A Comparative Guide to HPLC and Spectroscopic Methods for the Analysis of 1-(4-Chlorobenzyl)-2-thiourea
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients and novel chemical entities is paramount. This compound is a compound of interest in various research fields, and selecting the appropriate analytical technique for its quantification is a critical step in method development and validation. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the analysis of this compound, supported by representative experimental data and detailed methodologies.
At a Glance: Method Comparison
| Parameter | HPLC Method | UV-Vis Spectroscopic Method |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High. Can resolve this compound from impurities and degradation products. | Lower. Prone to interference from other compounds that absorb at the same wavelength. |
| Sensitivity | High. Lower limits of detection (LOD) and quantification (LOQ). | Moderate. Generally higher LOD and LOQ compared to HPLC. |
| Linearity & Range | Excellent linearity over a wide concentration range. | Good linearity, but often over a narrower range compared to HPLC. |
| Precision | High (RSD < 2%). | Good (RSD typically < 5%). |
| Accuracy | High. | Good, but can be affected by interfering substances. |
| Throughput | Lower. Each sample analysis requires a specific run time. | Higher. Faster analysis once the method is established. |
| Cost & Complexity | Higher instrument cost and complexity. Requires skilled operators and more extensive method development. | Lower instrument cost and simpler operation. Method development is generally more straightforward. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on established methods for the analysis of N-substituted thiourea derivatives.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-10 min: 30% to 80% Acetonitrile
-
10-12 min: 80% Acetonitrile
-
12-13 min: 80% to 30% Acetonitrile
-
13-15 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare unknown samples by dissolving them in acetonitrile and diluting with the mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
UV-Vis Spectroscopic Method
This protocol is based on the principle that aromatic thiourea derivatives exhibit UV absorbance.
Methodology:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound (e.g., 10 µg/mL in the chosen solvent) from 200 to 400 nm. The λmax is expected to be around 240-260 nm.
-
Cuvettes: 1 cm quartz cuvettes.
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the solvent to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Prepare unknown samples by dissolving them in the solvent and diluting to fall within the calibration range.
-
Use the solvent as a blank to zero the spectrophotometer.
Performance Data: A Comparative Summary
The following table summarizes representative quantitative data for the validation of both methods, based on typical performance characteristics observed for similar compounds.
| Validation Parameter | HPLC Method | UV-Vis Spectroscopic Method |
| Linearity Range | 1 - 100 µg/mL | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.0% - 103.5% |
| Precision (% RSD) | ||
| - Intra-day | < 1.0% | < 2.0% |
| - Inter-day | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
Mandatory Visualizations
A Comparative Guide to the Corrosion Inhibition Efficiency of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives have emerged as a significant class of corrosion inhibitors, particularly for protecting metals and alloys in acidic environments. Their effectiveness is largely attributed to the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface, creating a protective barrier against corrosive agents. This guide provides an objective comparison of the corrosion inhibition efficiency of various thiourea derivatives, supported by experimental data and detailed methodologies, to aid researchers in selecting and developing effective corrosion mitigation strategies.
Mechanism of Action
The primary mechanism by which thiourea derivatives inhibit corrosion is through adsorption onto the metal surface. This process can occur via:
-
Physisorption: Involving electrostatic interactions between the charged metal surface and the protonated inhibitor molecules.
-
Chemisorption: Involving the sharing of electrons between the lone pairs of sulfur and nitrogen atoms and the vacant d-orbitals of the metal, forming a coordinate bond.
The adsorbed inhibitor molecules form a protective film that isolates the metal from the corrosive medium, thereby hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The efficiency of this protective film is influenced by the molecular structure of the thiourea derivative, the nature of the corrosive environment, and the operating temperature.
Quantitative Comparison of Inhibition Efficiency
The following table summarizes the corrosion inhibition efficiency of several thiourea derivatives under different experimental conditions. The data has been compiled from various studies employing weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods.
| Thiourea Derivative | Corrosive Medium | Metal | Temperature | Method | Concentration | Inhibition Efficiency (%) | Reference |
| Thiourea | 1.0 M HCl | Mild Steel | 60 °C | Potentiodynamic Polarization | 5 x 10⁻³ M | 92.65 | [1][2] |
| 1-Phenyl-2-thiourea (PTU) | 1.0 M HCl | Mild Steel | 60 °C | Potentiodynamic Polarization | 5 x 10⁻³ M | 98.96 | [1][2] |
| 1,3-Diisopropyl-2-thiourea (ITU) | 1.0 M HCl | Mild Steel | 60 °C | Potentiodynamic Polarization | 5 x 10⁻³ M | 92.65 | [1][2] |
| 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPPMT) | 0.5 M H₂SO₄ | Mild Steel | 303 K | EIS | 1000 ppm | 94.89 | [3] |
| 1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea (EPMT) | 0.5 M H₂SO₄ | Mild Steel | 303 K | EIS | 1000 ppm | Not Specified | [3] |
| N-[2-thiophenyl]-N/-phenyl thiourea (TPTU) | 0.1 M HCl | Mild Steel | Not Specified | Potentiodynamic Polarization | Not Specified | Efficient Anodic Inhibitor | [4] |
| Ditoyl thiourea (DTTU) | 20% Formic Acid | Mild Steel | Not Specified | Potentiodynamic Polarization | Varied | Good | [4] |
| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | 1.0 M HCl | Steel | Not Specified | EIS, Potentiodynamic Polarization | Not Specified | High | [5] |
| 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) | 0.5 M HCl | Mild Steel | 323 K | EIS, Potentiodynamic Polarization | 1000 ppm | 91.2 | [5][6] |
| Thiourea + ZnCl₂ | 0.5 M H₂SO₄ | Mild Steel | 298 K | Gravimetric | 0.001 M | 98.92 | [7] |
| Thiourea-Phthalic Anhydride Complex with Ni(II) | 0.1 M HCl | Carbon Steel Alloy | 298 K | Not Specified | 3 ppm | 95.23 | [8] |
Experimental Protocols
The evaluation of the corrosion inhibition efficiency of thiourea derivatives typically involves a combination of gravimetric and electrochemical techniques.
1. Weight Loss Method
This is a fundamental and straightforward method for determining corrosion rates.
-
Specimen Preparation: Metal coupons of known dimensions and composition are mechanically polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.
-
Immersion Test: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific temperature for a predetermined duration.
-
Corrosion Rate Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1-03), dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formula:
IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100
Where CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inhibitor is the corrosion rate in the presence of the inhibitor.[9]
2. Electrochemical Methods
Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism. These tests are typically performed using a three-electrode setup consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The polarization curves (Tafel plots) provide information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The inhibition efficiency is calculated as:
IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] x 100
Where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.[10]
-
Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal over a range of frequencies to the working electrode at its open circuit potential. The resulting impedance data is often represented as Nyquist plots. By fitting the data to an appropriate equivalent electrical circuit, parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be determined. An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film. The inhibition efficiency is calculated as:
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100
Where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[11][12]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the corrosion inhibition efficiency of thiourea derivatives.
Structure-Efficiency Relationship
The corrosion inhibition efficiency of thiourea derivatives is significantly influenced by their molecular structure. Generally, the presence of electron-donating groups enhances the inhibition efficiency by increasing the electron density on the sulfur and nitrogen atoms, which facilitates stronger adsorption onto the metal surface. Conversely, electron-withdrawing groups can decrease the inhibition efficiency.
For instance, the presence of a phenyl group in 1-phenyl-2-thiourea (PTU) contributes to its higher inhibition efficiency compared to thiourea and 1,3-diisopropyl-2-thiourea (ITU), likely due to the π-electrons of the aromatic ring participating in the adsorption process.[1][2] The size and steric hindrance of the substituent groups also play a role; bulky groups may hinder the close packing of inhibitor molecules on the metal surface, potentially reducing the overall protection.
Conclusion
Thiourea derivatives are a versatile and effective class of corrosion inhibitors. The selection of a specific derivative for a particular application should be based on a thorough evaluation of its inhibition efficiency in the relevant corrosive environment. The data presented in this guide, along with the outlined experimental protocols, provide a valuable resource for researchers and scientists working on the development of novel and efficient corrosion inhibitors. Further research focusing on the synthesis of new derivatives with enhanced solubility, lower toxicity, and improved performance at elevated temperatures will continue to advance the field of corrosion science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. materials.international [materials.international]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jchemlett.com [jchemlett.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. content.ampp.org [content.ampp.org]
- 12. researchgate.net [researchgate.net]
Validating the Enzyme Inhibitory Profile of 1-(4-Chlorobenzyl)-2-thiourea: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential enzyme inhibitory targets of 1-(4-Chlorobenzyl)-2-thiourea. While direct experimental data for this specific compound is limited in publicly available literature, this guide draws upon extensive research on structurally similar thiourea derivatives to predict and validate its likely enzymatic targets. The information presented herein is intended to guide future experimental work and accelerate drug discovery efforts.
Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including potent enzyme inhibition. Their structural versatility allows for fine-tuning of their inhibitory potency and selectivity against various enzyme targets. This guide focuses on three key enzymes that are frequently inhibited by thiourea-containing molecules: urease, carbonic anhydrase, and cholinesterases.
Comparative Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC₅₀) of various thiourea derivatives against urease, carbonic anhydrase, and cholinesterases. This data, gathered from multiple studies, provides a framework for understanding the potential efficacy of this compound.
Table 1: Urease Inhibitory Activity of Thiourea Derivatives
| Compound | IC₅₀ (µM) | Standard Inhibitor | Standard IC₅₀ (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-(2,5-dichlorophenyl)thiourea | 0.13 ± 0.01 | Thiourea | 21.0 ± 0.1 | [1] |
| 1-(4-fluorophenyl)-3-(2,5-dichlorophenyl)thiourea | 0.4 ± 0.0 | Thiourea | 21.0 ± 0.1 | [1] |
| 1-(4-bromophenyl)-3-(2,5-dichlorophenyl)thiourea | 1.7 ± 0.1 | Thiourea | 21.0 ± 0.1 | [1] |
| Alkyl chain-linked thiourea derivative (3c) | 10.65 ± 0.45 | Thiourea | 15.51 ± 0.11 | [2] |
| Alkyl chain-linked thiourea derivative (3g) | 15.19 ± 0.58 | Thiourea | 15.51 ± 0.11 | [2] |
| (E)-2-(4-chlorobenzylidene)hydrazine-1-carbothioamide | Not Reported | Thiourea | Not Reported | [3] |
Table 2: Carbonic Anhydrase Inhibitory Activity of Thiourea Derivatives
| Compound | Isoform | Inhibition Constant (Kᵢ) (nM) | Standard Inhibitor | Standard Kᵢ (nM) | Reference |
| Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioate (8a) | hCA I | 85.8 | Acetazolamide | 12 | [4] |
| Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioate (8a) | hCA II | 1.7 | Acetazolamide | 12 | [4] |
| Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioate (8a) | hCA VII | 5.5 | Acetazolamide | 12 | [4] |
| 1-aroyl-3-(4-aminosulfonylphenyl)thiourea (2c) | bCA II | IC₅₀ = 261 ± 11 | Acetazolamide | Not Reported | [5][6] |
| Thiourea derivatives | CA-II | IC₅₀ = 1.90 ± 1.30 to 25.90 ± 2.05 µM | Acetazolamide | IC₅₀ = 0.13 ± 0.05 µM | [7] |
Table 3: Cholinesterase Inhibitory Activity of Thiourea Derivatives
| Compound | Enzyme | IC₅₀ (µM) | Standard Inhibitor | Standard IC₅₀ (µM) | Reference |
| Benzothiazolone derivative (M13) | BChE | 1.21 | Not Reported | Not Reported | [8] |
| Benzothiazolone derivative (M2) | BChE | 1.38 | Not Reported | Not Reported | [8] |
| Naphtho-triazole derivative (3) | AChE | 51.3 | Galantamine | 0.15 | [9] |
| Naphtho-triazole derivative (3) | BChE | 53.5 | Galantamine | 7.9 | [9] |
| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (5) | AChE | 0.03 ± 0.07 | Not Reported | Not Reported | [10] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are representative of the methods used to generate the data in the comparison tables and can be adapted for the evaluation of this compound.
Urease Inhibition Assay (Indophenol Method)
This assay determines urease activity by measuring the production of ammonia.
-
Reaction Mixture Preparation: In a 96-well plate, combine 25 µL of Jack bean urease enzyme solution, 10 µL of the test compound solution (at various concentrations), and 55 µL of phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Substrate Addition: Add 10 µL of urea solution (100 mM) to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 50 minutes.
-
Color Development: Add 40 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 40 µL of alkali reagent (0.5% w/v sodium hydroxide, 0.1% active chloride sodium hypochlorite) to each well.
-
Final Incubation: Incubate the plate at 37°C for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100
Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase.
-
Reaction Mixture: In a 96-well plate, add 140 µL of Tris-HCl buffer (20 mM, pH 7.4), 20 µL of a solution of the purified human carbonic anhydrase isoform, and 20 µL of the test inhibitor solution.
-
Substrate Addition: Add 20 µL of p-nitrophenylacetate (the substrate) to start the reaction.
-
Absorbance Measurement: Monitor the hydrolysis of p-nitrophenylacetate to p-nitrophenol by measuring the absorbance at 400 nm.
-
Calculation: The IC₅₀ values are determined from dose-response curves.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure cholinesterase activity.
-
Reaction Mixture: In a 96-well plate, mix 25 µL of acetylthiocholine iodide or butyrylthiocholine iodide (15 mM), 125 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM), 50 µL of buffer (50 mM Tris-HCl, pH 8.0), and 25 µL of the test compound solution.
-
Enzyme Addition: Add 25 µL of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) solution to initiate the reaction.
-
Absorbance Measurement: Measure the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm over time.
-
Calculation: The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of a blank.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to enzyme inhibition and experimental design.
References
- 1. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of 1-(4-Chlorobenzyl)-2-thiourea and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of thiourea derivatives, with a focus on analogs of 1-(4-Chlorobenzyl)-2-thiourea, in the context of anticancer research. While specific in vivo validation data for this compound is limited in publicly available literature, this document synthesizes findings from closely related compounds to offer insights into the potential efficacy, mechanisms of action, and experimental considerations for this class of molecules.
Executive Summary
Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant anticancer properties. Their mechanism of action is often multi-targeted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. This guide will delve into the in vivo evidence for the anticancer effects of representative thiourea compounds, compare their performance with a standard-of-care chemotherapeutic agent, and provide detailed experimental protocols to aid in the design of future in vivo validation studies.
Comparative In Vivo Efficacy
To illustrate the therapeutic potential of this class of compounds, we will compare the in vivo efficacy of a representative N-substituted thiourea derivative against a panel of human lung cancer cell lines with the established EGFR inhibitor, Gefitinib.
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| DC27 (N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea framework) | Nude mice xenograft | Human lung carcinoma | Not specified | Potent inhibition of cell proliferation (IC50: 2.5-12.9 µM) | [1] |
| Gefitinib | Nude mice xenograft | Human lung carcinoma | Not specified | Potent inhibition of cell proliferation (IC50: 1.1-15.6 µM) | [1] |
Note: While DC27 is not a direct analog of this compound, its thiourea core and demonstrated in vitro efficacy against lung cancer cell lines provide a relevant benchmark for the potential of this compound class.
Mechanism of Action: Targeting Key Signaling Pathways
Thiourea derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. A prominent mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which is a key driver in many cancers, particularly non-small-cell lung cancer.
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling cascade and the putative point of inhibition by thiourea derivatives.
Caption: EGFR signaling pathway and inhibition by thiourea derivatives.
Experimental Protocols
To ensure reproducibility and facilitate the design of new studies, detailed methodologies for key in vivo experiments are provided below.
Xenograft Tumor Model Protocol
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of a test compound using a xenograft model.
Caption: General workflow for an in vivo xenograft study.
1. Cell Culture:
-
The selected human cancer cell line (e.g., A549 for lung cancer, HCT116 for colon cancer) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
2. Animal Husbandry:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
3. Tumor Cell Implantation:
-
Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (typically 1 x 10^6 to 10 x 10^6) is injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.
5. Drug Formulation and Administration:
-
The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, DMSO/saline).
-
The compound is administered to the treatment group at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only. A positive control group may receive a standard-of-care drug.
6. Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week).
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Toxicity is assessed by monitoring body weight changes, clinical signs of distress, and, upon study completion, through gross necropsy and histological analysis of major organs.
Conclusion and Future Directions
The available evidence strongly suggests that thiourea derivatives represent a versatile scaffold for the development of novel anticancer agents. While direct in vivo data for this compound is needed to fully assess its therapeutic potential, the promising results from analogous compounds warrant further investigation. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling of this compound in relevant cancer models, elucidation of its specific molecular targets, and exploration of its potential in combination therapies. The experimental frameworks provided in this guide offer a robust starting point for these critical next steps in the drug development process.
References
Comparative Docking Analysis of Thiourea Derivatives Against Key Biological Targets
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Thiourea Derivatives' Performance in Silico
Thiourea and its derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibition properties.[1][2][3] This guide provides a comparative overview of molecular docking studies of various thiourea derivatives against prominent protein targets, supported by quantitative data and detailed experimental methodologies.
Quantitative Docking Performance of Thiourea Derivatives
The following tables summarize the binding affinities and docking scores of selected thiourea derivatives against various protein targets, as reported in recent studies. Lower docking scores and IC50 values generally indicate higher binding affinity and inhibitory potential.
Anticancer Activity
Thiourea derivatives have been extensively studied for their potential as anticancer agents, often targeting key protein kinases involved in cancer progression such as EGFR, VEGFR-2, AKT2, and mTOR.[4][5]
| Derivative | Target Protein | Docking Score (kcal/mol) | Software | PDB ID | Reference |
| Naproxen Derivative 1 | AKT2 | - | OEDocking | - | [4] |
| Naproxen Derivative 1 | mTOR | - | OEDocking | - | [4] |
| Naproxen Derivative 16 | EGFR | -9.0 | AutoDock Vina | 3E87 | [4] |
| Naproxen Derivative 16 | AKT2 | - | AutoDock Vina | - | [4] |
| Naproxen Derivative 16 | VEGFR1 | - | AutoDock Vina | - | [4] |
| Naproxen Derivative 17 | EGFR | -8.9 | AutoDock Vina | 3E87 | [4] |
| Naproxen Derivative 17 | AKT2 | - | AutoDock Vina | - | [4] |
| Naproxen Derivative 17 | VEGFR1 | - | AutoDock Vina | - | [4] |
| Naproxen Derivative 20 | EGFR | - | OEDocking | - | [4] |
| Naproxen Derivative 20 | VEGFR1 | - | OEDocking | - | [4] |
| Quinazoline-Thiourea Analog 10q | EGFR | - | - | - | [6] |
| Quinazoline-Thiourea Analog 10b | VEGFR-2 | IC50: 0.05 µM | - | 4asd | [6] |
| Quinazoline-Thiourea Analog 10m | EGFR | IC50: 0.01 µM | - | - | [6] |
| Quinazoline-Thiourea Analog 10q | EGFR | IC50: 0.01 µM | - | - | [6] |
Antibacterial Activity
The antibacterial potential of thiourea derivatives has been investigated by targeting enzymes crucial for bacterial cell wall synthesis and DNA replication.[2][7][8]
| Derivative | Target Enzyme | Docking Score (kcal/mol) | Software | PDB ID | Bacterial Strain | Reference |
| 1,3-dibenzoylthiourea (DBTU) | PBP2a | < -5.7574 | MOE 2022.02 | 4CJN | MRSA | [7][9] |
| 1,3-dibenzoylthiourea (DBTU) | FaBH | < -4.7935 | MOE 2022.02 | 2QO0 | M. tuberculosis | [7][9] |
| Benzoylthiourea (BTU) | Muramyl ligase | - | MOE 2022.02 | 2Y1O | E. coli | [7] |
| 1,3-dibenzoylthiourea (DBTU) | Muramyl ligase | - | MOE 2022.02 | 2Y1O | E. coli | [7] |
Carbonic Anhydrase Inhibition
Certain thiourea derivatives have shown potent inhibitory activity against various isoforms of human carbonic anhydrase (hCA), enzymes implicated in several diseases.[10][11][12]
| Derivative | Target Isoform | IC50 (µM) | Reference |
| Sulfonamide-substituted amide 9 | hCA II | 0.18 ± 0.05 | [10][11] |
| Sulfonamide-substituted amide 11 | hCA IX | 0.17 ± 0.05 | [10][11] |
| Sulfonamide-substituted amide 12 | hCA XII | 0.58 ± 0.05 | [10][11] |
| Sulphonyl thiourea 7c | hCA IX | Kᵢ = 125.1 ± 12.4 nM | [12] |
| Sulphonyl thiourea 7d | hCA XII | Kᵢ = 111.0 ± 12.3 nM | [12] |
Experimental Protocols
The following provides a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the thiourea derivatives were typically built using software like ChemDraw and subsequently optimized for energy minimization using computational chemistry software packages.
-
Protein Preparation: The crystal structures of the target proteins were retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were generally removed, and polar hydrogen atoms were added. For studies involving metalloenzymes, the metallic cofactor (e.g., Zn²⁺ in carbonic anhydrase) was retained in the active site.
2. Molecular Docking Simulation:
-
Software: Commonly used software for docking simulations include AutoDock Vina, Molecular Operating Environment (MOE), and OEDocking.[4][7][9]
-
Grid Box Definition: A grid box was defined around the active site of the target protein to encompass the binding pocket.
-
Docking Algorithm: The docking programs utilize algorithms to explore various conformations and orientations of the ligand within the protein's active site, calculating the binding energy for each pose.
-
Pose Selection: The pose with the lowest binding energy (docking score) was typically selected as the most probable binding mode.
3. Validation and Analysis:
-
Re-docking: To validate the docking protocol, the co-crystallized native ligand was often re-docked into the active site, and the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2 Å is generally considered a successful validation.[4]
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were analyzed to understand the molecular basis of binding.
Visualizing Molecular Interactions and Pathways
The following diagrams illustrate key signaling pathways targeted by thiourea derivatives and a generalized workflow for in silico molecular docking studies.
Caption: Anticancer mechanism of thiourea derivatives targeting key signaling proteins.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 10. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-(4-Chlorobenzyl)-2-thiourea: A Guide for Laboratory Professionals
It is critical to note that a specific Safety Data Sheet (SDS) for 1-(4-Chlorobenzyl)-2-thiourea is not widely available. Therefore, this guidance is derived from information on similar compounds and should be supplemented by professional judgment and strict adherence to local, state, and federal regulations.
I. Hazard Profile and Safety Precautions
Based on the data for thiourea, this compound should be handled as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed.
-
Carcinogenicity: Suspected of causing cancer.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if there is a risk of dust or aerosol formation.
II. Quantitative Data Summary
Due to the lack of specific data for this compound, the following table includes information for the parent compound, thiourea, where available. Researchers should treat the derivative with at least the same level of caution.
| Parameter | Data for Thiourea | Reference |
| LD50 (Oral, Rat) | 125 mg/kg | |
| Carcinogenicity | Suspected human carcinogen (IARC Group 2B) | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects |
III. Step-by-Step Disposal Protocol
The primary disposal method for this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Segregate this waste from other chemical waste streams to avoid potential reactions. Keep it away from strong oxidizing agents, acids, and bases.[1]
-
-
Containerization:
-
Use a dedicated, leak-proof, and sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat sources and direct sunlight.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Provide the EHS department with an accurate description of the waste, including the chemical name and quantity.
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of all contaminated materials as hazardous waste.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

